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  • Product: 6-Bromoimidazo[1,2-a]pyrazin-3-amine
  • CAS: 767342-46-1

Core Science & Biosynthesis

Foundational

In Vitro Exploratory Studies Using 6-Bromoimidazo[1,2-a]pyrazin-3-amine: A Privileged Scaffold for Oncology and Immunotherapy Drug Discovery

Abstract The development of highly selective small-molecule inhibitors requires robust chemical starting points. The compound 6-bromoimidazo[1,2-a]pyrazin-3-amine[1] has emerged as a privileged, versatile pharmacophore i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The development of highly selective small-molecule inhibitors requires robust chemical starting points. The compound 6-bromoimidazo[1,2-a]pyrazin-3-amine[1] has emerged as a privileged, versatile pharmacophore in modern drug discovery. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, structurally logical guide to the in vitro exploratory workflows used when evaluating derivatives of this scaffold. By bridging chemical logic with self-validating biological assays, this guide establishes a rigorous framework for advancing hit compounds into lead candidates.

The Chemical Logic of the Imidazo[1,2-a]pyrazine Scaffold

Before deploying biological assays, one must understand why a scaffold is chosen. The imidazo[1,2-a]pyrazine core is fundamentally an ATP-mimetic. The nitrogen atoms within its bicyclic structure are perfectly positioned to form critical hydrogen bonds with the hinge region of various kinases and phosphodiesterases.

The specific utility of 6-bromoimidazo[1,2-a]pyrazin-3-amine lies in its dual orthogonal handles:

  • The 6-Bromo Position: This halogenated site is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows medicinal chemists to rapidly incorporate diverse aryl or heteroaryl groups to probe the deep hydrophobic pocket of the target's active site.

  • The 3-Amine Position: This primary amine provides a synthetic vector directed toward the solvent-exposed channel of the binding pocket. Modifications here are typically used to tune physicochemical properties, such as introducing solubilizing piperazine or morpholine appendages.

Through systematic exploitation of these handles, this scaffold has been successfully utilized to discover potent inhibitors of Aurora kinases[2], Cyclin-Dependent Kinase 9 (CDK9)[3], and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)[4].

Strategic Workflow for In Vitro Evaluation

To prevent false positives and ensure that observed biological effects are mechanistically driven, we employ a sequential, self-validating testing cascade. The workflow transitions from isolated biochemical systems to complex cellular environments, ensuring that every data point is cross-verified.

Workflow A 6-Bromoimidazo[1,2-a]pyrazin-3-amine (Core Scaffold) B SAR Library Synthesis (Cross-Coupling & Derivatization) A->B C Biochemical Screening (TR-FRET / Enzymatic Assays) B->C D Cellular Assays (Viability & Target Engagement) C->D E In Vitro ADME/Tox (Microsomal Stability, Permeability) D->E F Lead Candidate Selection E->F

Figure 1: Sequential in vitro exploratory workflow for evaluating 6-bromoimidazo[1,2-a]pyrazin-3-amine derivatives.

Cell-Free Biochemical Profiling: Quantifying Target Affinity

The first biological checkpoint isolates the target protein from cellular variables (such as membrane permeability or efflux pumps) to determine pure thermodynamic binding affinity ( IC50​ or Ki​ ).

Quantitative Data Summary

Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated remarkable versatility across distinct target classes. Table 1 summarizes representative biochemical data from recent literature.

Table 1: Representative Target Inhibition by Imidazo[1,2-a]pyrazine Derivatives

Target ClassSpecific TargetRepresentative Modulator IC50​ Key Structural Modification on ScaffoldReference
Cyclin-Dependent KinaseCDK90.16 µM2-pyridin-4-yl and 3-benzyl substitution[3]
PhosphodiesteraseENPP15.70 nMC-2 methyl and piperidine linker[4]
Aurora KinaseAurora A/B< 10 nM8-position solvent accessible optimization[2]
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: We utilize TR-FRET rather than standard fluorescence polarization. The time-delayed readout eliminates auto-fluorescence generated by the synthetic library compounds, drastically reducing false positives. Furthermore, ATP is strictly maintained at its apparent Km​ concentration to ensure the assay remains highly sensitive to ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute the imidazo[1,2-a]pyrazine derivatives in 100% DMSO. Transfer via acoustic dispensing to a 384-well pro-bind plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Substrate Complex: Add the recombinant target (e.g., CDK9/Cyclin T1) and a biotinylated peptide substrate specific to the target.

  • Reaction Initiation: Add ATP at the pre-determined Km​ concentration. Incubate the plate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding EDTA. Add a Europium (Eu)-labeled anti-phospho specific antibody and Streptavidin-Allophycocyanin (APC). Incubate for 30 minutes to allow the FRET complex to form.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validating QC: Calculate the FRET ratio (665/615). Every plate must include a known reference inhibitor (e.g., Flavopiridol for CDK9) to calculate the Z'-factor. A plate is only validated if Z′≥0.6 .

Cellular Assays: Validating Target Engagement and Phenotype

Biochemical potency does not guarantee cellular efficacy. Compounds must cross the lipid bilayer and compete with high intracellular ATP concentrations (typically 1–5 mM). Therefore, we must prove that the compound engages its specific target inside the cell before attributing any phenotypic changes (like cell death) to that mechanism.

Pathway cluster_0 Kinase Target Axis (e.g., CDK9) cluster_1 Phosphodiesterase Axis (e.g., ENPP1) Inhibitor Imidazo[1,2-a]pyrazine Derivatives CDK9 CDK9 / Cyclin T1 Inhibitor->CDK9 ENPP1 ENPP1 Inhibitor->ENPP1 RNAPII RNAPII (Ser2 Phosphorylation) CDK9->RNAPII Transcription Anti-apoptotic Gene Transcription (MCL-1, MYC) RNAPII->Transcription cGAMP cGAMP Hydrolysis ENPP1->cGAMP STING STING Pathway Activation cGAMP->STING Blocks

Figure 2: Dual mechanistic pathways modulated by optimized imidazo[1,2-a]pyrazine inhibitors.

Protocol 2: Intracellular Target Engagement via Western Blotting

Causality & Rationale: To prove CDK9 inhibition, we measure the phosphorylation state of its direct downstream substrate, RNA Polymerase II (RNAPII) at Serine 2. We strictly limit compound treatment to 4 hours; extending treatment beyond this window triggers apoptosis, which causes non-specific kinase degradation and confounds the data.

Step-by-Step Methodology:

  • Cell Culture: Seed target cancer cells (e.g., HCT116 colorectal cancer cells) at 3×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (0.1X to 10X the biochemical IC50​ ) for exactly 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Crucial step: Phosphatase inhibitors prevent the artificial loss of the p-RNAPII signal during extraction.

  • Protein Separation: Quantify protein yield via a BCA assay. Load exactly 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V.

  • Blotting & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies against p-RNAPII (Ser2) and Total RNAPII.

  • Detection & Validation: Incubate with HRP-conjugated secondary antibodies and develop using an ECL substrate.

    • Self-Validating QC: Total RNAPII must be blotted alongside the phosphorylated form. If Total RNAPII decreases, the compound is inducing protein degradation or general cytotoxicity, not specific kinase inhibition. A parallel resazurin viability assay must confirm >90% cell viability at the 4-hour mark.

Early ADME Profiling: Ensuring Druggability

Once a 6-bromoimidazo[1,2-a]pyrazin-3-amine derivative demonstrates potent biochemical and cellular target engagement, it must undergo early Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. Because the imidazo[1,2-a]pyrazine core is highly aromatic, it can sometimes suffer from poor metabolic stability.

In vitro microsomal stability assays (using human and murine liver microsomes) are deployed to identify metabolic soft spots. If rapid clearance is observed ( T1/2​<15 mins), we iteratively return to the synthetic phase, often utilizing the 3-amine handle to introduce steric bulk or polarity, shielding the core from Cytochrome P450-mediated oxidation.

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Exploratory

Preliminary Toxicity Screening for 6-Bromoimidazo[1,2-a]pyrazin-3-amine: A Technical Guide for Preclinical De-risking

Executive Summary & Mechanistic Rationale The compound 6-Bromoimidazo[1,2-a]pyrazin-3-amine (CAS: 767342-46-1) is a highly versatile, privileged bicyclic scaffold widely utilized in the development of kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 6-Bromoimidazo[1,2-a]pyrazin-3-amine (CAS: 767342-46-1) is a highly versatile, privileged bicyclic scaffold widely utilized in the development of kinase inhibitors, antiviral agents (such as influenza nucleoprotein inhibitors)[1], and antifungal therapeutics. However, the exact structural features that confer high target affinity also introduce specific toxicological liabilities that must be evaluated early in the drug development pipeline.

As a Senior Application Scientist, it is critical to understand the causality behind these liabilities rather than simply executing assays. The toxicity profile of this scaffold is driven by three primary structural features:

  • Cardiotoxicity (hERG Liability): The amine substituent at the 3-position is a basic nitrogen that can become protonated at physiological pH. This creates a classic pharmacophore known to interact with the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, risking delayed ventricular repolarization and QTc prolongation[2].

  • Genotoxicity (Mutagenic Potential): The aryl bromide at the 6-position is susceptible to nucleophilic aromatic substitution or CYP450-mediated oxidative debromination. This metabolic activation can generate reactive electrophilic intermediates capable of forming covalent DNA adducts[3].

  • Hepatotoxicity: Because the liver is the primary site of xenobiotic metabolism, the high hepatic clearance typical of imidazo[1,2-a]pyrazines necessitates early evaluation of hepatocellular viability and CYP inhibition[1].

Mechanism Compound Imidazo[1,2-a]pyrazine Scaffold CYP CYP450 Metabolism (Liver) Compound->CYP Hepatic Clearance IonChannel hERG Potassium Channel (Heart) Compound->IonChannel Off-Target Binding Metabolite Reactive Intermediate (Debromination/Oxidation) CYP->Metabolite DNA DNA Adduct Formation (Genotoxicity Risk) Metabolite->DNA Covalent Binding Blockade Channel Blockade (Basic Amine Interaction) IonChannel->Blockade QT QTc Prolongation (Arrhythmia Risk) Blockade->QT

Figure 1: Mechanistic pathways of potential toxicological liabilities for the imidazo[1,2-a]pyrazine core.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must operate as a self-validating system. This means internal controls must concurrently prove the assay's sensitivity and establish a reliable baseline.

Protocol A: Automated Patch-Clamp hERG Assay (ICH S7B Compliant)

Causality: To accurately predict proarrhythmic risk, the assay must isolate the IKr​ current. The basic amine of our scaffold necessitates this check. Self-Validation: The system utilizes a known hERG blocker (e.g., dofetilide or ondansetron) as a positive control to confirm assay sensitivity, and 0.1% DMSO as a vehicle control to establish the baseline[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform at 37°C[4].

  • Compound Formulation: Prepare 6-Bromoimidazo[1,2-a]pyrazin-3-amine in a 5-point concentration-response curve (0.1, 1, 3, 10, 30 µM) in extracellular buffer, ensuring the final DMSO concentration does not exceed 0.1%.

  • Electrophysiology: Apply the FDA-recommended voltage protocol: Depolarize the membrane to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the tail current[4].

  • Data Acquisition: Measure the peak tail current amplitude. Calculate the percentage inhibition relative to the vehicle control.

  • Validation Gate: The run is only accepted if the dofetilide positive control yields an IC50​ within the historical laboratory range (typically 10–50 nM).

Protocol B: Bacterial Reverse Mutation (Ames) Test

Causality: Evaluates the mutagenic potential of the bromo-aromatic system. Self-Validation: The assay is self-validating through the mandatory inclusion of rat liver S9 fraction (to simulate mammalian metabolic activation of the bromide) and strain-specific positive controls[3].

Step-by-Step Methodology:

  • Agar Preparation: Prepare top agar containing trace amounts of histidine and biotin; aliquot into tubes maintained at 45°C.

  • Inoculation: Add 100 µL of the tester strain (Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) and 50 µL of the test compound (dosed up to 5000 µ g/plate ).

  • Metabolic Activation: For the +S9 cohorts, add 500 µL of 10% rat liver S9 mix to simulate hepatic CYP450 metabolism.

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48–72 hours.

  • Validation Gate: Count revertant colonies. The assay is valid only if vehicle control counts fall within the historical baseline, and positive controls (e.g., 2-nitrofluorene for TA98) induce a 3-fold increase in colonies.

Protocol C: HepG2 Cytotoxicity & Metabolic Stability

Causality: High hepatic clearance of imidazo[1,2-a]pyrazines requires verification that the parent compound or its metabolites do not induce acute hepatocellular death[1].

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in 384-well plates at 5,000 cells/well and incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat the cells with the test compound across a 10-point dilution series (0.1 – 100 µM) for 48 hours.

  • Viability Assessment: Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Analysis: Calculate the IC50​ using non-linear regression analysis.

Screening Workflow Visualization

Workflow cluster_0 Tier 1: In Vitro Profiling Start 6-Bromoimidazo[1,2-a]pyrazin-3-amine Synthesis & Purity Check Ames Genotoxicity (Ames Test) Start->Ames hERG Cardiotoxicity (hERG Patch-Clamp) Start->hERG HepG2 Hepatotoxicity (HepG2 Cell Viability) Start->HepG2 Decision Go/No-Go Decision Ames->Decision hERG->Decision HepG2->Decision Pass Lead Optimization Decision->Pass Acceptable Tox Fail Structural Modification Decision->Fail High Tox Liability

Figure 2: Tier 1 in vitro toxicity screening workflow for 6-Bromoimidazo[1,2-a]pyrazin-3-amine.

Quantitative Data Interpretation & Decision Matrix

To streamline the transition from preliminary screening to lead optimization, empirical thresholds must be established. The following table summarizes the quantitative parameters used to make Go/No-Go decisions for the 6-Bromoimidazo[1,2-a]pyrazin-3-amine scaffold.

AssayKey ParameterGo (Acceptable)Caution (Flagged)No-Go (High Risk)
hERG Patch-Clamp IC50​ (µM)> 30 µM10 – 30 µM< 10 µM
Ames Test Fold Increase (Revertants)< 2x vehicleN/A 2x vehicle (any strain)
HepG2 Viability IC50​ (µM)> 50 µM10 – 50 µM< 10 µM

Note: If the compound falls into the "Caution" tier for hERG, subsequent structural modifications (such as reducing the basicity of the 3-amine or increasing steric bulk) should be prioritized before advancing to in vivo pharmacokinetic studies.

References

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential.European Medicines Agency (EMA) / FDA.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.Metrion Biosciences.
  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
  • Guidance for Industry: Preparation of Food Contact Substance Notifications (Toxicology Recommendations).U.S.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Orthogonal Functionalization of 6-Bromoimidazo[1,2-a]pyrazin-3-amine Building Blocks

Executive Summary Imidazo[1,2-a]pyrazines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) [1] and antimalarial agents [2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyrazines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) [1] and antimalarial agents [2]. The 6-bromoimidazo[1,2-a]pyrazin-3-amine building block is particularly valuable because it offers two orthogonal vectors for late-stage diversification: a C6-bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a C3-primary amine for amidation or alkylation.

This application note details a highly regioselective, self-validating two-step synthetic protocol utilizing an iodine-catalyzed Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction followed by acidic deprotection.

Mechanistic Rationale & Regioselectivity

The construction of the imidazo[1,2-a]pyrazine core relies on the GBB three-component reaction (3CR)[3]. While traditional syntheses of primary 3-aminoimidazo-heterocycles might attempt to use ammonia or highly toxic hydrogen cyanide, the modern and safer approach employs an isocyanide with a cleavable protecting group, such as tert-butyl isocyanide.

The Causality of Regioselectivity: When 5-bromopyrazin-2-amine is used as the starting material, the regiochemistry of the cyclization is unambiguously directed. Pyrazine is a 1,4-diazine; therefore, the primary amine at C2 is adjacent to only one ring nitrogen (N1). Following the initial condensation of the amine with paraformaldehyde to form an iminium ion, the[4+1] cycloaddition with tert-butyl isocyanide forces ring closure exclusively at N1.

  • Atom Mapping: The N1 of pyrazine becomes the bridgehead N4 of the imidazopyrazine. Consequently, the C5 of the pyrazine (bearing the bromine) becomes the C6 of the resulting imidazo[1,2-a]pyrazine. This absolute regiocontrol eliminates the need for complex separation of isomers, ensuring a high-yielding pathway to the exact 6-bromo target.

Experimental Workflow: The Two-Step Protocol

Step 1: Iodine-Catalyzed GBB Assembly

Rationale for Iodine: Recent methodologies demonstrate that molecular iodine (I2) acts as an inexpensive, mild Lewis acid to activate the imine intermediate, facilitating the nucleophilic attack of the isocyanide at room temperature. This suppresses thermal degradation pathways common in classical acid-catalyzed GBB reactions[4].

  • Imine Formation: In a round-bottom flask, suspend 5-bromopyrazin-2-amine (1.0 equiv, 10 mmol) and paraformaldehyde (1.2 equiv, 12 mmol) in absolute ethanol (30 mL). Add molecular iodine (20 mol%, 2 mmol). Stir the mixture at room temperature (25 °C) for 30 minutes.

    • Self-Validation Control: The solution will transition to a deep amber color, indicating iodine solubilization and iminium ion formation.

  • Cycloaddition: Add tert-butyl isocyanide (1.1 equiv, 11 mmol) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 8–12 hours. Monitor conversion via LC-MS.

  • Quench & Workup: Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate (Na2S2O3) (20 mL) to reduce the residual iodine.

    • Self-Validation Control: The amber solution will rapidly turn pale yellow or colorless, confirming the complete quenching of the catalyst.

  • Purification: Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH, 95:5) to isolate 6-bromo-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine .

Step 2: Acid-Mediated Deprotection

Rationale: The tert-butyl group is sterically bulky and must be removed to unmask the primary amine. Heating in neat Trifluoroacetic acid (TFA) promotes the cleavage of the C-N bond via the formation of a stable tert-butyl cation (which eliminates as isobutylene gas), leaving the free primary amine [2].

  • Cleavage: Dissolve the intermediate from Step 1 (5 mmol) in neat TFA (10 mL).

  • Heating: Equip the flask with a reflux condenser and heat to 75 °C for 6 hours.

    • Self-Validation Control: Monitor the disappearance of the bulky tert-butyl singlet (~1.35 ppm) via crude ^1^H-NMR or check LC-MS for the exact mass shift (-56 Da corresponding to the loss of isobutylene).

  • Concentration: Cool to room temperature and remove TFA under reduced pressure to yield a thick oil.

  • Neutralization: Dissolve the residue in a minimal amount of methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous NaHCO3 until pH 8.

  • Isolation: Extract the free base with 10% Isopropanol in Chloroform, dry, and concentrate to yield the final product: 6-bromoimidazo[1,2-a]pyrazin-3-amine .

Quantitative Data & Optimization

Table 1: Optimization of GBB Reaction Conditions for Imidazo[1,2-a]pyrazine Synthesis

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 None MeOH 25 24 Trace
2 p-TsOH (20 mol%) MeOH 60 12 65
3 Sc(OTf)3 (5 mol%) DCM 25 12 78

| 4 | I2 (20 mol%) | EtOH | 25 | 8 | 89 |

Table 2: Analytical Characterization Metrics

Compound Appearance m/z[M+H]+ Key ^1^H NMR Shifts (DMSO-d6)
6-bromo-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine Pale yellow solid 269.0 / 271.0 1.35 (s, 9H, t-Bu), 7.60 (s, 1H, imidazole), 8.25 (s, 1H, pyrazine)

| 6-bromoimidazo[1,2-a]pyrazin-3-amine | Off-white solid | 213.0 / 215.0 | 5.50 (br s, 2H, NH2), 7.45 (s, 1H, imidazole), 8.15 (s, 1H, pyrazine) |

Pathway Visualization

G A 5-Bromopyrazin-2-amine + Paraformaldehyde + tert-Butyl isocyanide B Iminium Ion Intermediate (Catalyst: I2 or Sc(OTf)3) A->B Condensation C 6-Bromo-N-(tert-butyl) imidazo[1,2-a]pyrazin-3-amine (Intermediate) B->C [4+1] Cycloaddition & Aromatization D 6-Bromoimidazo[1,2-a] pyrazin-3-amine (Final Product) C->D Acidic Deprotection (TFA, Heat) E Orthogonal Functionalization - C6: Pd-Catalyzed Cross-Coupling - C3: Amidation / Alkylation D->E Drug Discovery Applications

Synthetic workflow and functionalization of 6-bromoimidazo[1,2-a]pyrazin-3-amine.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023. URL:[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 2025. URL:[Link]

  • Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 2023. URL:[Link]

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Application

HPLC Method Development and Validation for the Analysis of 6-Bromoimidazo[1,2-a]pyrazin-3-amine

Executive Summary The compound 6-Bromoimidazo[1,2-a]pyrazin-3-amine (CAS: 767342-46-1)[1] is a highly valuable heterocyclic building block used extensively in the synthesis of advanced pharmaceutical intermediates, parti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Bromoimidazo[1,2-a]pyrazin-3-amine (CAS: 767342-46-1)[1] is a highly valuable heterocyclic building block used extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of targeted kinase inhibitors. Ensuring the chemical purity of this amine is a critical quality attribute, as trace impurities can severely impact downstream synthetic yields and pharmacological efficacy.

This application note provides an in-depth, self-validating protocol for the High-Performance Liquid Chromatography (HPLC) method development and validation for this analyte. The methodology is grounded in physicochemical causality and complies with the latest[2].

Analyte Profiling & Chromatographic Rationale

As a Senior Application Scientist, method development must begin with a mechanistic understanding of the analyte rather than empirical trial and error. 6-Bromoimidazo[1,2-a]pyrazin-3-amine presents specific chromatographic challenges due to its structural features:

  • The Causality of Peak Tailing: The molecule features a rigid, planar imidazopyrazine core and a primary aromatic amine. These nitrogen atoms are highly basic. On traditional silica-based stationary phases, basic amines undergo strong electrostatic interactions with unreacted, acidic silanol groups ( −Si−O− ). This secondary retention mechanism is the primary cause of asymmetric peak tailing, poor resolution, and variable retention times[3].

  • Stationary Phase Selection: To circumvent silanol interactions, a highly deactivated, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) is strictly required. End-capping chemically blocks residual silanols, providing a purely hydrophobic interaction surface tailored for [4].

  • Mobile Phase Optimization: While end-capping reduces silanol activity, mobile phase pH control is the definitive solution. We utilize an acidic modifier—0.1% Trifluoroacetic acid (TFA)—in both the aqueous and organic phases. The low pH (approx. 2.0) fully protonates the basic amine groups. Simultaneously, the trifluoroacetate counter-ion provides mild ion-pairing, ensuring sharp, symmetrical peaks and reproducible retention.

Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes mandatory System Suitability Testing (SST) that must pass predefined acceptance criteria before any sample analysis can proceed.

Reagents and Materials
  • Analyte: 6-Bromoimidazo[1,2-a]pyrazin-3-amine reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification / SettingRationale
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)Prevents secondary silanol interactions.
Mobile Phase A 0.1% TFA in Milli-Q WaterProtonates basic nitrogens (pH ~2.0).
Mobile Phase B 0.1% TFA in AcetonitrileElutes hydrophobic brominated core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID.
Column Temp. 30°CReduces backpressure; improves mass transfer.
Injection Vol. 10 µLPrevents volume overload and band broadening.
Detection UV/DAD at 254 nmTargets the highly conjugated aromatic system.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration & trapping of polar amine
2.0955Isocratic hold
12.01090Linear gradient for impurity separation
15.01090Column wash
15.1955Return to initial conditions
20.0955Re-equilibration
Step-by-Step Method Execution
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water (Phase A) and 1000 mL of MeCN (Phase B). Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent (Water:MeCN, 50:50 v/v) using sonication, then make up to the mark (1.0 mg/mL stock). Dilute to a working concentration of 100 µg/mL.

  • System Equilibration: Purge the HPLC system and equilibrate the column at 5% B for at least 15 column volumes until a flat, stable baseline is achieved.

  • Self-Validating System Suitability Test (SST): Inject the 100 µg/mL standard in five replicates. Proceed to sample analysis ONLY IF:

    • Retention Time %RSD is ≤1.0%

    • Peak Area %RSD is ≤2.0%

    • USP Tailing Factor ( Tf​ ) is ≤1.5

    • Theoretical Plates ( N ) are ≥5000

Method Validation Framework (ICH Q2(R2))

The developed method must be validated according to the [2] to formally demonstrate that it is fit for release and stability testing.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, standard, and spiked sample with known impurities.No interference at analyte RT; Resolution ( Rs​ ) > 1.5.
Linearity Prepare standards at 25%, 50%, 75%, 100%, 125%, 150% of target.Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike placebo matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision Six replicate injections of the 100 µg/mL standard.Peak area %RSD ≤2.0% .
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±5 °C).SST criteria must still be met under all conditions.

Method Development & Validation Workflow

HPLC_Method_Dev A 1. Analyte Profiling Basic Amine & Aromatic Core B 2. Stationary Phase End-Capped C18 Column A->B C 3. Mobile Phase 0.1% TFA (pH ~2.0) B->C D 4. Gradient Elution Water/MeCN System C->D E 5. ICH Q2(R2) Validation Accuracy, Precision, Linearity D->E

Caption: Workflow for HPLC method development and validation of basic aromatic amines.

References

  • Title: Validation of Analytical Procedures Q2(R2) - Scientific Guideline Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

Sources

Method

Application Notes &amp; Protocols: 6-Bromoimidazo[1,2-a]pyrazin-3-amine as a Foundational Intermediate for Kinase Inhibitor Synthesis

Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to the purine core of ATP...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to the purine core of ATP makes it an exceptional starting point for the design of ATP-competitive kinase inhibitors.[2] This guide provides a detailed technical overview of 6-Bromoimidazo[1,2-a]pyrazin-3-amine , a highly versatile pharmaceutical intermediate. We will explore the chemical rationale for its use, present detailed protocols for its derivatization into a model kinase inhibitor via Suzuki coupling, and outline methods for analytical validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinases have become one of the most important classes of drug targets.[4] The development of small molecule kinase inhibitors often focuses on compounds that can compete with ATP for binding within the kinase catalytic site.[5]

The imidazo[1,2-a]pyrazine core is considered a "privileged scaffold" because it possesses the necessary structural and electronic features to interact with the highly conserved hinge region of the kinase ATP-binding pocket.[6][7] This interaction, typically involving hydrogen bonds, anchors the inhibitor and provides a foundation for achieving high potency.

6-Bromoimidazo[1,2-a]pyrazin-3-amine is a particularly valuable intermediate for several key reasons:

  • The Imidazo[1,2-a]pyrazine Core : Serves as an excellent bioisostere of adenine, facilitating strong binding to the kinase hinge region.[2]

  • The 3-Amino Group : This group can act as a crucial hydrogen bond donor, further stabilizing the inhibitor-kinase complex, or serve as a vector for additional chemical modification.

  • The 6-Bromo Substituent : The bromine atom at the C-6 position is a versatile chemical handle. It provides a site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[8][9] This allows chemists to systematically probe other regions of the ATP binding site to enhance potency and, critically, to achieve selectivity against other kinases in the kinome.[10][11]

Physicochemical and Quantitative Data

A summary of the key quantitative data for 6-Bromoimidazo[1,2-a]pyrazin-3-amine is presented below.

PropertyValueSource
Molecular Formula C₆H₅BrN₄[12]
Molecular Weight 213.03 g/mol [13]
CAS Number 1214361-59-9[12]
Appearance Solid[14]
Predicted XlogP 1.4[12]
Storage Conditions Store at -20°C, sealed, away from moisture and light[9]

Mechanistic Rationale: Targeting the Kinase Hinge Region

The primary mechanism of action for inhibitors derived from this scaffold is competitive inhibition at the ATP-binding site. The nitrogen atoms within the imidazo[1,2-a]pyrazine ring system are strategically positioned to act as hydrogen bond acceptors and donors, mimicking the hydrogen bonding pattern of adenine with the kinase hinge backbone. This foundational interaction is critical for inhibitor affinity.

The diagram below illustrates the conceptual binding mode of the imidazo[1,2-a]pyrazine core within a generic kinase ATP pocket.

G cluster_0 Kinase Hinge Region cluster_1 hinge_NH Backbone N-H scaffold N1 hinge_NH->scaffold H-bond (donor) hinge_CO Backbone C=O scaffold_N N4 scaffold_N->hinge_CO H-bond (acceptor)

Caption: Interaction of the imidazo[1,2-a]pyrazine core with the kinase hinge.

The true value of the 6-bromo substituent lies in its ability to serve as a launching point for further chemical exploration. By using cross-coupling reactions, researchers can attach various aryl or heteroaryl groups. These appended moieties can then form additional interactions (van der Waals, hydrophobic, or further hydrogen bonds) with other regions of the ATP pocket, such as the solvent-exposed region or the selectivity pocket, thereby increasing both potency and specificity for the target kinase.[8]

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of a representative kinase inhibitor using 6-Bromoimidazo[1,2-a]pyrazin-3-amine as the starting material.

Protocol 1: Synthesis of a Model Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromoimidazo[1,2-a]pyrazin-3-amine with a generic (4-methoxyphenyl)boronic acid. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance.[6]

Objective: To synthesize 6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine.

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazin-3-amine (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Workflow Diagram:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-Bromoimidazo[1,2-a]pyrazin-3-amine, (4-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add PdCl₂(dppf) (0.1 eq) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is crucial as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 v/v ratio) via syringe. The biphasic mixture facilitates the reaction by dissolving both organic and inorganic reagents.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure 6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine.

Protocol 2: Analytical Validation of the Synthesized Inhibitor

A rigorous analytical validation is required to confirm the identity, structure, and purity of the final compound. This protocol forms a self-validating system to ensure the quality of the synthesized intermediate.

TechniquePurposeExpected Observations for 6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine
¹H NMR Spectroscopy To confirm the chemical structure.- Disappearance of the C-H proton signal adjacent to the bromine. - Appearance of new aromatic signals corresponding to the 4-methoxyphenyl group. - Characteristic signals for the remaining imidazopyrazine protons.[15]
LC-MS To determine molecular weight and purity.- A major peak in the chromatogram at the expected retention time. - A corresponding mass spectrum showing the [M+H]⁺ ion at the calculated m/z for the product.
HPLC To quantify the purity of the final compound.A single major peak, with purity typically >95% for use in biological assays.

Application in Biological Systems: A Case Study with PI3K/mTOR

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been successfully developed as potent inhibitors of the PI3K/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[9] An inhibitor synthesized from 6-Bromoimidazo[1,2-a]pyrazin-3-amine could similarly be designed to target PI3Kα or mTOR.

The diagram below shows a simplified representation of the PI3K/Akt/mTOR pathway and the point of inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by inhibitors.

Once synthesized and purified, the novel compound would be evaluated in biochemical assays against a panel of kinases to determine its potency (IC₅₀) and selectivity. Subsequently, its effect on cancer cell lines with known PI3K pathway mutations would be assessed to confirm its on-target cellular activity.

Conclusion

6-Bromoimidazo[1,2-a]pyrazin-3-amine stands out as a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its fused heterocyclic core provides a robust anchor for binding to the kinase hinge region, while the bromine and amine functionalities offer orthogonal handles for chemical modification. The protocols and rationale outlined in this guide demonstrate the compound's utility and provide a clear path for its application in drug discovery programs aimed at developing novel, targeted cancer therapies.

References

  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • Bajorath, J., et al. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Anilkumar, N. C., et al. (n.d.). A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PMC.
  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Oceanomics. (2016).
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.). 6-Bromoimidazo 1,2-a pyrimidine 97 865156-68-9.
  • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • ChemScene. (n.d.). 1289267-86-2 | 6-Bromoimidazo[1,2-a]pyrimidin-3-amine.
  • Benchchem. (n.d.).
  • PubChemLite. (n.d.). 6-bromoimidazo[1,2-a]pyrazin-3-amine.
  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC.
  • Zeng, H., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed.

Sources

Application

Application Note: NMR Spectroscopy Characterization of 6-Bromoimidazo[1,2-a]pyrazin-3-amine

Executive Summary & Scientific Context The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, mutant p53 reactivators, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, mutant p53 reactivators, and potent ENPP1 inhibitors for cancer immunotherapy 1. Within this class, 6-Bromoimidazo[1,2-a]pyrazin-3-amine (CAS: 767342-46-1) serves as a critical bifunctional building block. The C6-bromine atom enables downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-amine is a prime candidate for urea formation or amide coupling 2.

Accurate structural elucidation of this compound is paramount. Misassignment of the regiochemistry (especially confusing the C5 and C8 pyrazine protons) can lead to catastrophic failures in downstream synthetic pathways. This guide provides a self-validating NMR protocol to definitively characterize 6-bromoimidazo[1,2-a]pyrazin-3-amine, explaining the electronic causality behind its unique chemical shifts.

Principles of NMR Structural Elucidation: Electronic Causality

To correctly assign the NMR spectrum, one must understand how the electronic environment of the imidazo[1,2-a]pyrazine core dictates chemical shifts:

  • The Bridgehead Effect & Pyrazine Deshielding: The core contains a bridgehead nitrogen (N4) and two additional nitrogens (N1, N7). The C8 proton is flanked by N1 and N7, subjecting it to intense electron withdrawal and diamagnetic anisotropy. Consequently, the C8 proton is always the most deshielded signal in the spectrum (>8.8 ppm). The C5 proton is similarly deshielded by N4 and the inductive pull of the adjacent C6-bromine, but to a slightly lesser extent (~8.2 ppm).

  • The C3-Amine Resonance (+M) Effect: In the unsubstituted parent compound (6-bromoimidazo[1,2-a]pyrazine), the C2 proton appears highly deshielded at ~9.02 ppm 2. However, the introduction of the primary amine at C3 drastically alters the local electron density. The amine nitrogen donates its lone pair into the imidazole ring via resonance (+M effect). This dramatically shields the adjacent C2 position, pushing the C2 proton upfield to the ~7.2–7.5 ppm range.

Experimental Methodology & Self-Validating Protocols

Do not treat NMR acquisition as a passive recording step; it must be designed as a self-validating system to ensure both purity and structural integrity.

Step 1: Sample Preparation
  • Weighing: Transfer 5–10 mg of the compound into a clean vial.

  • Solvent Selection (Critical Choice): Dissolve the sample in 0.6 mL of DMSO-d6 (99.9% D), not CDCl3 or MeOD.

    • Causality: The highly polar nature of the C3-amine often leads to poor solubility in CDCl3. More importantly, DMSO-d6 acts as a hydrogen-bond acceptor, significantly slowing down the intermolecular proton exchange rate of the -NH2 group. This allows the amine protons to be observed as a distinct broad singlet, whereas protic solvents (MeOD) would cause the signal to disappear entirely due to deuterium exchange.

  • Transfer: Pipette the solution into a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, which would distort the magnetic field homogeneity (shimming).

Step 2: 1D NMR Acquisition
  • 1H NMR (400/500 MHz): Acquire 16–32 scans with a relaxation delay (d1) of at least 2 seconds. A sufficient d1 ensures complete longitudinal relaxation ( T1​ ) of all protons, making the integration strictly quantitative.

  • 13C NMR (100/125 MHz): Acquire a minimum of 1024 scans with proton decoupling. The heavy-atom effect of the bromine will cause the C6 carbon signal to be relatively weak; sufficient scans are required to resolve it from baseline noise.

Step 3: Self-Validation via D2O Exchange

To ensure the protocol is self-validating, the researcher must cross-reference the integration of the 1 H NMR spectrum. The sum of the aromatic protons (C2, C5, C8) must integrate to exactly 3H relative to the 2H of the broad amine singlet.

  • Validation Check: If the amine peak integrates to less than 2H, it indicates partial proton exchange with residual water. To definitively validate the amine signal, perform a D2O shake : Add 10 μL of D2O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The complete disappearance of the peak at ~5.5–6.0 ppm confirms its identity as the exchangeable -NH2 group.

Data Presentation: Expected NMR Profile

The following tables summarize the quantitative data mapping for 6-bromoimidazo[1,2-a]pyrazin-3-amine, derived from the electronic principles of the imidazo[1,2-a]pyrazine core 3.

Table 1: 1 H NMR Spectral Data (DMSO-d6)
PositionExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Rationale
C8-H 8.80 – 9.00Singlet1HHighly deshielded by the adjacent N1 and N7 atoms.
C5-H 8.10 – 8.30Singlet1HDeshielded by N4 and the inductive pull of C6-Br.
C2-H 7.20 – 7.50Singlet1HShielded by the strong +M resonance effect of the C3-NH2.
-NH2 5.50 – 6.00Broad Singlet2HBroadened by quadrupolar relaxation of N; slowed exchange in DMSO.
Table 2: 13 C NMR Spectral Data (DMSO-d6)
PositionExpected Shift (δ, ppm)TypeCausality / Assignment Rationale
C8 ~142.0CHFlanked by two electronegative nitrogen atoms.
C8a ~139.0C (Quat)Bridgehead carbon, highly deshielded.
C3 ~135.0C (Quat)Directly attached to the electronegative -NH2 group.
C6 ~121.0C (Quat)Heavy-atom effect of Bromine causes relative shielding.
C5 ~115.0CHPyrazine ring carbon, less deshielded than C8.
C2 ~108.0CHStrongly shielded by C3-amine resonance (+M effect).

Advanced 2D NMR Workflows & Regiochemical Validation

To establish absolute trustworthiness, 1D NMR must be corroborated by 2D NMR to map the quaternary carbons (C3, C6, C8a).

  • HSQC (Heteronuclear Single Quantum Coherence): Use this to map the direct C-H bonds. This immediately identifies the three protonated carbons (C2, C5, C8) and isolates the remaining signals as quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate regiochemical validator.

    • Validating the Bromine Position: The H5 proton will show a strong 3J correlation to the bridgehead C8a and a 2J correlation to the C6 carbon. Because C6 is bonded to bromine, it will not show an HSQC cross-peak, confirming the C6-Br assignment.

    • Validating the Amine Position: The H2 proton will show a 2J correlation to C3.

Mandatory Visualization: Experimental Workflow

NMR_Workflow Prep Sample Prep (DMSO-d6) Acq1D 1D NMR (1H, 13C) Prep->Acq1D Ensures slow exchange Acq2D 2D NMR (HSQC, HMBC) Acq1D->Acq2D Maps base shifts Assign Structural Assignment Acq2D->Assign Resolves regiochemistry Validate Self-Validation (Integration/D2O) Assign->Validate Confirms purity

Fig 1: Experimental and logical workflow for NMR elucidation of imidazo[1,2-a]pyrazines.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors, Journal of Medicinal Chemistry (ACS Publications). 1

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines, Anticancer Research. 2

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines, The Journal of Organic Chemistry (ACS Publications). 3

Sources

Method

Purification techniques for 6-Bromoimidazo[1,2-a]pyrazin-3-amine reaction mixtures

An Application Guide for the Chromatographic and Non-Chromatographic Purification of 6-Bromoimidazo[1,2-a]pyrazin-3-amine Introduction: The Critical Role of Purity in Heterocyclic Amine Scaffolds 6-Bromoimidazo[1,2-a]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Chromatographic and Non-Chromatographic Purification of 6-Bromoimidazo[1,2-a]pyrazin-3-amine

Introduction: The Critical Role of Purity in Heterocyclic Amine Scaffolds

6-Bromoimidazo[1,2-a]pyrazin-3-amine is a key heterocyclic building block in modern medicinal chemistry. Its fused bicyclic system serves as a privileged scaffold in the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The synthetic utility of this molecule is matched by the stringent purity requirements for its downstream applications. In drug discovery, even trace impurities can confound biological data, lead to false positives or negatives in high-throughput screening, and introduce significant safety liabilities.

This application note provides a comprehensive guide to the purification of 6-Bromoimidazo[1,2-a]pyrazin-3-amine from typical crude reaction mixtures. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles governing each technique, empowering researchers to make informed decisions and troubleshoot effectively. We will explore strategies ranging from initial work-up via liquid-liquid extraction to high-resolution purification by column chromatography and final polishing by recrystallization.

Understanding the Impurity Profile: A Prerequisite to Strategy

Effective purification begins with a thorough understanding of potential impurities. The synthetic routes to 6-Bromoimidazo[1,2-a]pyrazin-3-amine, often involving C-N cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation, can generate a predictable set of byproducts.[1][2]

Common Impurities in 6-Bromoimidazo[1,2-a]pyrazin-3-amine Synthesis:

Impurity ClassSpecific ExamplesOriginPurification Challenge
Unreacted Starting Materials Precursor halide (e.g., 3,6-dibromoimidazo[1,2-a]pyrazine), Amine sourceIncomplete reactionMay have similar polarity to the product.
Catalyst Residues Palladium or Copper complexes, Phosphine ligandsBuchwald-Hartwig or Ullmann couplingCan be difficult to remove completely and may require specific workups or scavengers.
Homocoupled Byproducts Dimer of the starting halide or amineSide reaction in coupling catalysisOften less polar than the desired product.
Hydrodehalogenation Product Imidazo[1,2-a]pyrazin-3-amine (de-brominated)Side reaction, particularly in Pd-catalyzed processes[1]Polarity is very close to the product, making chromatographic separation difficult.
Isomeric Byproducts e.g., 8-Bromoimidazo[1,2-a]pyrazin-3-amineNon-selective bromination or cyclizationPhysicochemical properties are often nearly identical to the desired product.
Solvent & Reagent Residues High-boiling solvents (DMF, NMP, DMSO), Bases (e.g., K₂CO₃, Cs₂CO₃)Reaction conditionsMust be removed during work-up and final purification steps.

Strategic Purification Workflow

The selection of a purification strategy is not a one-size-fits-all process. It depends on the scale of the reaction, the physical state of the crude product (solid vs. oil), and the nature of the major impurities. The following workflow provides a logical decision path.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up / LLE (Acid-Base Extraction) start->workup solid_check Is the product a solid? workup->solid_check recrystallization Protocol 2: Recrystallization (For high-purity solids) solid_check->recrystallization Yes chromatography Protocol 1: Column Chromatography (For complex mixtures or oils) solid_check->chromatography No / High Impurity Load recrystallization->chromatography Purity still low final_product Pure 6-Bromoimidazo[1,2-a]pyrazin-3-amine recrystallization->final_product chromatography->recrystallization Product is solid & >90% pure chromatography->final_product LLE_Diagram start Crude Mixture in Organic Solvent (e.g., EtOAc) Contains: Product (Amine), Neutral Impurities step1 Add 1M HCl (aq) Shake Funnel Separate Layers start->step1 organic1 Organic Layer Neutral Impurities step1->organic1 Discard aqueous1 Aqueous Layer Product-H⁺Cl⁻ (Salt) step1->aqueous1 step2 step2 aqueous1->step2 aqueous2 Aqueous Layer Inorganic Salts step2->aqueous2 Discard organic2 Organic Layer Purified Product (Amine) step2->organic2

Sources

Application

Application Note: A Robust, Scalable Synthesis of 6-Bromoimidazo[1,2-a]pyrazin-3-amine for Pharmaceutical Development

Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous drug candidates targeting a wide array of diseases, including cancer and viral infections...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous drug candidates targeting a wide array of diseases, including cancer and viral infections.[1][2] Specifically, 6-Bromoimidazo[1,2-a]pyrazin-3-amine is a key building block, offering versatile handles for further molecular elaboration in drug discovery programs. The transition from bench-scale synthesis to large-scale production presents significant challenges, including reaction efficiency, impurity profiles, and process safety. This document provides a detailed, optimized, and scalable protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyrazin-3-amine, designed for researchers and process chemists in the drug development sector. We leverage the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, a strategy renowned for its efficiency and atom economy, to streamline the manufacturing process.[3][4]

Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines

Nitrogen-containing heterocycles are fundamental to pharmaceutical science, and the imidazo[1,2-a]pyrazine ring system is a prominent member of this class.[2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with various biological targets, including kinases and proteases.[1] The 3-amino group provides a crucial vector for diversification, while the 6-bromo substituent is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of a vast chemical space.

Scaling the synthesis of such intermediates is a critical step in the drug development pipeline.[3] A successful scale-up process must be not only high-yielding but also cost-effective, safe, and environmentally conscious. Traditional multi-step syntheses often suffer from cumulative yield losses and generate significant waste. In contrast, multicomponent reactions (MCRs) offer a more elegant and efficient path by combining three or more reactants in a single operation to form a complex product, minimizing intermediate isolation steps and improving overall process efficiency.[3][4]

Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction Advantage

For the synthesis of 3-aminoimidazo[1,2-a]pyrazines, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) stands out as the most effective and scalable approach.[4] This one-pot, two-step process involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, often facilitated by a catalyst.

Our selected strategy involves the reaction of 2-amino-5-bromopyrazine (1) , paraformaldehyde (2) as a source of formaldehyde, and trimethylsilyl cyanide (TMSCN) (3) , which serves as a precursor to the isocyanide component in situ. This approach avoids the handling of highly volatile and toxic isocyanides directly. An iodine catalyst is employed to facilitate the cycloaddition at room temperature, offering a cost-effective and benign catalytic system.[1][5]

Causality of Strategic Choices:
  • Multicomponent Reaction: This choice is driven by process intensification. Combining multiple steps into a single pot reduces reactor time, solvent usage, and waste generation, which are critical considerations for industrial-scale manufacturing.[3]

  • In Situ Isocyanide Generation: Using TMSCN and an aldehyde to generate the reactive species avoids the direct use of volatile and odorous isocyanides, significantly improving handling safety and operational simplicity on a large scale.

  • Iodine Catalysis: Molecular iodine is an inexpensive, readily available, and low-toxicity catalyst that has proven effective in promoting this transformation at ambient temperatures, eliminating the need for high-energy inputs and complex metal catalysts.[1][5]

G cluster_materials Starting Materials cluster_process One-Pot Synthesis cluster_purification Work-up & Purification cluster_product Final Product SM1 2-Amino-5-bromopyrazine Reaction Groebke-Blackburn-Bienaymé Three-Component Reaction SM1->Reaction SM2 Paraformaldehyde SM2->Reaction SM3 Trimethylsilyl Cyanide SM3->Reaction SM_cat Iodine (Catalyst) SM_cat->Reaction Workup Aqueous Work-up (pH Adjustment) Reaction->Workup Crude Product Purify Recrystallization Workup->Purify Product 6-Bromoimidazo[1,2-a]pyrazin-3-amine Purify->Product Purity > 98% G A 2-Amino-5-bromopyrazine I1 Iminium Ion Intermediate A->I1 B Aldehyde B->I1 C Isocyanide I2 Nitrile Adduct I1->I2 + Isocyanide I3 Amidine Intermediate I2->I3 [1,5]-Proton Shift Product 3-Aminoimidazo- [1,2-a]pyrazine I3->Product Intramolecular Cyclization

Sources

Method

Application Note: Buchwald-Hartwig Amination of 6-Bromoimidazo[1,2-a]pyrazin-3-amine

An Application Guide for Medicinal Chemists Introduction: The Strategic Importance of C-N Bond Formation The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its significance is particularly profound in drug discovery, where the aryl and heteroaryl amine moieties are ubiquitous structural motifs in a vast array of therapeutic agents.[3]

The imidazo[1,2-a]pyrazine core is recognized as a privileged scaffold in medicinal chemistry.[4][5] Derivatives of this heterocyclic system exhibit a multitude of biological activities, including antibacterial, anti-inflammatory, and antiproliferative properties.[6] Consequently, the ability to functionalize this core, specifically by installing diverse amine substituents at the C-6 position, is a critical step in the development of novel drug candidates.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing a robust protocol for the Buchwald-Hartwig amination of 6-Bromoimidazo[1,2-a]pyrazin-3-amine. It moves beyond a simple recitation of steps to explain the critical scientific reasoning behind reagent selection and procedural choices, ensuring a higher probability of success for this often-challenging transformation.

Part 1: Mechanism and Key Scientific Considerations

A fundamental understanding of the reaction mechanism is paramount to troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[7][8]

The Catalytic Cycle:

  • Activation & Oxidative Addition: The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the 6-Bromoimidazo[1,2-a]pyrazin-3-amine, forming a Pd(II) complex.[1][9]

  • Amine Coordination & Deprotonation: The incoming amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, yielding a palladium-amido complex.[3]

  • Reductive Elimination: This is the key C-N bond-forming step. The desired N-arylated product is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(H₂NR)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(HNR) (Amido Complex) Amine_Complex->Amido_Complex Deprotonation (Base) Salt [Base-H]⁺Br⁻ Amine_Complex->Salt Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR (Product) Amido_Complex->Product ArylHalide Ar-Br (6-Bromoimidazo[1,2-a]pyrazin-3-amine) ArylHalide->OA_Complex Amine RNH₂ Amine->Amine_Complex Base Base Base->Amine_Complex caption Figure 1. The Buchwald-Hartwig Catalytic Cycle.

Figure 1. The Buchwald-Hartwig Catalytic Cycle.

Substrate-Specific Challenges:

The amination of nitrogen-containing heterocycles like 6-Bromoimidazo[1,2-a]pyrazin-3-amine presents unique challenges not typically encountered with simple aryl bromides.

  • Catalyst Poisoning: The imidazo[1,2-a]pyrazine core contains nitrogen atoms with lone pairs of electrons. These can coordinate to the palladium catalyst, acting as an inhibitory ligand and effectively poisoning it, thus shutting down the catalytic cycle.[10][11] This is the most common failure mode for this class of substrate.

  • Reactivity of the C-Br Bond: The electronic properties of the electron-rich imidazo[1,2-a]pyrazine ring influence the reactivity of the C-Br bond, which can affect the rate-determining oxidative addition step.

Successful amination requires a carefully chosen set of reagents designed to mitigate these challenges.

Part 2: Rational Component Selection for a Self-Validating Protocol

The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a deliberate strategy to favor the productive catalytic cycle over potential side reactions and deactivation pathways.

ComponentRecommended ChoiceRationale & Field-Proven Insights
Palladium Source Palladacycle Precatalyst (e.g., XPhos Pd G3/G4)While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern air- and moisture-stable palladacycle precatalysts are strongly recommended.[7][12] They provide a more reliable and reproducible in situ generation of the active L-Pd(0) catalyst, leading to cleaner reactions and more consistent yields.[12]
Ligand Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos)This is the most critical parameter. These ligands are essential for two reasons: 1) Their large steric bulk physically shields the palladium center, preventing the inhibitory coordination of the substrate's heterocyclic nitrogen atoms.[10] 2) They promote the formation of a highly reactive monoligated L-Pd(0) species, which dramatically accelerates the rate of both oxidative addition and the final C-N bond-forming reductive elimination, outcompeting catalyst decomposition pathways.[1][13]
Base Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[3] NaOtBu is a highly effective and common choice.[7] However, if the amine coupling partner contains base-sensitive functional groups (e.g., esters), a milder base like K₃PO₄ or Cs₂CO₃ should be screened, although this may necessitate higher reaction temperatures or longer times.[8]
Solvent Anhydrous, Degassed Toluene or 1,4-Dioxane The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both water and oxygen can deactivate the palladium catalyst.[10] Toluene and 1,4-dioxane are excellent solvents that effectively solubilize the reagents at typical reaction temperatures (80–110 °C).[14]

Part 3: Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 6-Bromoimidazo[1,2-a]pyrazin-3-amine on a 1.0 mmol scale. Optimization may be required for specific amine coupling partners.

Materials and Reagents

ReagentFormulaMWAmount (mmol)Equiv.Mass / Volume
6-Bromoimidazo[1,2-a]pyrazin-3-amineC₆H₅BrN₄213.041.01.0213 mg
Amine Coupling Partner--1.21.2Varies
XPhos Pd G3 PrecatalystC₄₅H₆₂NO₃PPdS868.510.020.0217.4 mg
XPhos (Ligand)C₃₃H₄₇P478.700.020.029.6 mg
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.51.5144 mg
Toluene (Anhydrous)C₇H₈---5.0 mL

Note: Additional ligand (1-2 mol%) relative to the palladium is often beneficial as amines themselves can act as ligands, potentially displacing the desired phosphine ligand.[15]

Equipment

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Schlenk line with a supply of high-purity Argon or Nitrogen

  • Septa, needles, and syringes

  • Heating mantle with a temperature controller and oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard glassware for aqueous workup and purification

Step-by-Step Procedure

  • Reaction Setup (Inert Atmosphere):

    • Place the Schlenk flask containing a magnetic stir bar under vacuum on the Schlenk line and heat gently with a heat gun to remove adsorbed moisture.

    • Backfill the flask with Argon or Nitrogen. Repeat this vacuum/backfill cycle three times to ensure a robustly inert atmosphere.

  • Addition of Solids:

    • Under a positive flow of inert gas, quickly add the 6-Bromoimidazo[1,2-a]pyrazin-3-amine (213 mg, 1.0 mmol), XPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol), XPhos ligand (9.6 mg, 0.02 mmol), and Sodium tert-butoxide (144 mg, 1.5 mmol) to the flask.

    • Scientist's Note: The base is hygroscopic; handle it quickly. Using a glovebox for this step is ideal but not strictly necessary with good Schlenk technique.

  • Addition of Solvents and Liquid Reagents:

    • Evacuate and backfill the sealed flask one more time.

    • Add anhydrous, degassed toluene (5.0 mL) via syringe.

    • Add the amine coupling partner (1.2 mmol) via syringe.

    • Degassing Tip: To ensure the solvent is oxygen-free, subject it to three freeze-pump-thaw cycles prior to use or bubble Argon through it for 20-30 minutes.

  • Reaction Execution:

    • Lower the flask into the pre-heated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously. A healthy reaction is typically a homogeneous, colored solution.[10]

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. To sample, briefly remove from heat, allow solids to settle, and carefully withdraw a small aliquot with a needle under a positive pressure of inert gas.

  • Reaction Workup:

    • Once the starting material is consumed (typically 12-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by carefully adding 10 mL of water.

    • Dilute the mixture with ethyl acetate (20 mL) and filter the entire mixture through a short plug of Celite® to remove the palladium black and other insoluble residues. Wash the pad with additional ethyl acetate (2 x 10 mL).[10]

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with water (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Part 4: Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A 1. Inert Atmosphere (Oven-dried Schlenk Flask, 3x Vac/Backfill) B 2. Add Solids (Substrate, Precatalyst, Ligand, Base) A->B C 3. Add Liquids (Anhydrous Toluene, Amine) B->C D 4. Heat & Stir (100 °C, 12-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E D->E Sample F 6. Cool & Quench (Add Water) E->F Reaction Complete G 7. Filter & Extract (Celite Plug, Ethyl Acetate) F->G H 8. Dry & Concentrate G->H I 9. Purify (Flash Column Chromatography) H->I Product Pure Product I->Product caption Figure 2. Step-by-step experimental workflow.

Figure 2. Step-by-step experimental workflow.

Part 5: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides logical solutions.

Observation / ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Presence of air or moisture.[10]2. Catalyst Poisoning: Substrate nitrogen coordinating to Pd.[10]3. Insufficient Basicity: Base is too weak to deprotonate the amine complex.4. Low Temperature: Reaction is too sluggish.1. Improve Inert Technique: Use a glovebox for setup. Ensure solvents are rigorously dried and degassed.2. Screen Ligands: Switch to an even bulkier ligand (e.g., RuPhos, tBuXPhos). Increase ligand loading to 4-5 mol%.3. Change Base: If using K₃PO₄, switch to the stronger NaOtBu or LHMDS.4. Increase Temperature: Incrementally increase temperature to 110-120 °C, but monitor for decomposition.
Formation of Palladium Black 1. Catalyst Decomposition: The catalyst has fallen out of the catalytic cycle.[10]2. High Temperature: Excessive heat can cause thermal decomposition.3. Impure Reagents: Impurities can degrade the catalyst complex.1. Check Reagent Purity: Ensure all reagents and solvents are of high purity.2. Lower Temperature: Decrease the reaction temperature to 80-90 °C and increase the reaction time accordingly.[10]3. Use a Precatalyst: If using Pd(OAc)₂, switch to a more stable palladacycle precatalyst which is less prone to forming palladium black.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of Water: Traces of water can lead to the protonolysis of intermediates.2. β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain amines.[1]1. Ensure Anhydrous Conditions: Rigorously dry all glassware, reagents, and solvents.2. Use a Bulkier Ligand: Sterically hindered ligands like XPhos are known to favor the desired reductive elimination pathway over β-hydride elimination.[1]
Reaction Stalls 1. Catalyst Died: The catalyst was active initially but has since decomposed or been poisoned.2. Reagent Insolubility: A key component is not sufficiently soluble at the reaction temperature.1. Re-evaluate Ligand/Base: The initial conditions may not be stable for the required duration. A different ligand may be needed.2. Change Solvent: If solubility is suspected, switch from toluene to 1,4-dioxane or vice-versa. A small amount of a co-solvent like THF could also be tested.[10][16]

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Recent advances in development of imidazo[1,2- a ]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. American Chemical Society. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing impurities during 6-Bromoimidazo[1,2-a]pyrazin-3-amine scale-up

Welcome to the Advanced Application Support Center. As drug development professionals and process chemists, you know that scaling up nitrogen-rich, halogenated heterocycles presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and process chemists, you know that scaling up nitrogen-rich, halogenated heterocycles presents unique mechanistic challenges.

The synthesis of 6-bromoimidazo[1,2-a]pyrazin-3-amine is most efficiently achieved via a two-step sequence: a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction followed by acidic deprotection [1, 2]. However, the electron-deficient nature of the pyrazine core makes the C6-bromide highly susceptible to protodehalogenation, while the nitrogen-rich backbone complicates catalyst removal.

This guide provides field-proven, self-validating protocols and troubleshooting logic to eliminate impurities during your scale-up campaigns.

Process Overview: The GBB-to-Deprotection Workflow

To establish a baseline, the optimized synthetic route relies on the condensation of 2-amino-5-bromopyrazine with paraformaldehyde and tert-butyl isocyanide, followed by a highly controlled tert-butyl cleavage.

G SM 2-Amino-5-bromopyrazine + Paraformaldehyde + t-BuNC GBB GBB Reaction (I2 cat., RT) SM->GBB Int N-(t-Butyl)-6-bromoimidazo [1,2-a]pyrazin-3-amine GBB->Int [4+1] Cycloaddition Deprot Deprotection (TFA / Anisole, 70°C) Int->Deprot Target 6-Bromoimidazo[1,2-a] pyrazin-3-amine Deprot->Target t-Bu Cleavage

Fig 1: Two-step scalable synthesis of 6-bromoimidazo[1,2-a]pyrazin-3-amine via GBB reaction.

Troubleshooting & FAQs

Q: Why do I observe a significant "des-bromo" impurity (imidazo[1,2-a]pyrazin-3-amine) during the final deprotection step, and how can I eliminate it? A: Causality: The C6-position of the imidazo[1,2-a]pyrazine core is highly electron-deficient. Under the harsh acidic conditions (e.g., refluxing HBr/AcOH) traditionally used for tert-butyl cleavage, the protonated heterocycle undergoes protodehalogenation. The cleaved tert-butyl carbocation can also trigger radical pathways that further degrade the C-Br bond. Solution: Abandon HBr. Switch to a milder acid system using Trifluoroacetic Acid (TFA) and introduce Anisole as a carbocation scavenger. Anisole rapidly traps the tert-butyl cation via Friedel-Crafts alkylation, preventing side reactions and allowing you to lower the reaction temperature to 70°C, which kinetically starves the protodehalogenation pathway.

Q: During the GBB multicomponent step, my mixture turns into a dark, intractable tar. What is the mechanism behind this failure? A: Causality: This is typically caused by the uncontrolled polymerization of paraformaldehyde or the degradation of tert-butyl isocyanide. When strong Lewis acids (like Sc(OTf)₃) are added too rapidly at scale, they create localized exothermic hotspots that trigger these runaway side reactions. Solution: Utilize the iodine-catalyzed protocol at ambient temperature [1]. Molecular iodine acts as a mild, highly effective catalyst for the imine formation and subsequent [4+1] cycloaddition without triggering isocyanide degradation.

Q: My starting material, 2-amino-5-bromopyrazine, shows inconsistent solubility across batches, leading to variable GBB reaction kinetics. How do I standardize this? A: Causality: Commercially sourced 2-amino-5-bromopyrazine often contains residual synthetic impurities (like regioisomers or unreacted pyrazin-2-amine) that alter its crystalline lattice and bulk solubility [3]. Solution: Pre-treat the starting material. Recrystallize the crude 2-amino-5-bromopyrazine from acetone to achieve >99.5% purity (verified by HPLC) before introducing it to the GBB workflow.

Mechanistic Impurity Control

Understanding the thermodynamic and kinetic fate of your intermediate is critical. The diagram below maps how reaction conditions dictate your impurity profile during the deprotection phase.

Impurities Int N-(t-Butyl)-6-bromoimidazo [1,2-a]pyrazin-3-amine C1 Harsh Acid (HBr, >90°C) Int->C1 C2 Mild Acid + Scavenger (TFA + Anisole, 70°C) Int->C2 C3 Low Temp (< 50°C) Int->C3 Imp1 Des-bromo Impurity (Protodehalogenation) C1->Imp1 C-Br Cleavage Prod 6-Bromoimidazo[1,2-a] pyrazin-3-amine C2->Prod Selective Cleavage Imp2 Unreacted Intermediate C3->Imp2 Kinetic Stall

Fig 2: Reaction condition causality and resulting impurity profiles during deprotection.

Quantitative Impurity Profiling

The following table summarizes the quantitative impact of various deprotection conditions on the final purity of 6-bromoimidazo[1,2-a]pyrazin-3-amine.

Acid SystemTemp (°C)ScavengerConversion (%)Des-bromo Impurity (%)Target Purity (HPLC %)
HBr (48% aq.)100None>9914.582.1
TFA80None955.288.4
TFA 70 Anisole (2 eq) >99 <0.5 98.2
HCl (4M in Dioxane)60Anisole (2 eq)450.142.5 (Stalled)

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are strictly met.

Phase 1: Iodine-Catalyzed GBB Reaction
  • Charge Reactor: To a clean, dry 2L jacketed reactor, add 2-amino-5-bromopyrazine (100 g, 0.57 mol) and paraformaldehyde (20.5 g, 0.68 mol).

  • Solvent Addition: Add 800 mL of anhydrous Dichloromethane (DCM). Stir at 300 rpm to form a suspension.

  • Catalyst Initiation: Add molecular iodine (14.5 g, 10 mol%). The solution will turn deep purple. Stir for 15 minutes at 20°C to initiate imine formation.

  • Isocyanide Addition: Dilute tert-butyl isocyanide (57.3 g, 0.69 mol) in 100 mL DCM. Add dropwise over 45 minutes, maintaining the internal temperature below 25°C.

  • IPC Check 1: After 4 hours, withdraw 10 µL, quench in 1 mL acetonitrile. Analyze via UPLC-MS (254 nm). Validation Gate: Proceed only if 2-amino-5-bromopyrazine is <2% by area.

  • Workup: Quench the reaction with 500 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce residual iodine. The organic layer must transition from dark brown to pale yellow. Separate, dry over Na₂SO₄, and concentrate to yield the N-(tert-butyl) intermediate.

Phase 2: Scavenger-Assisted Deprotection
  • Charge Reactor: Dissolve the crude N-(tert-butyl)-6-bromoimidazo[1,2-a]pyrazin-3-amine (~150 g) in neat Trifluoroacetic Acid (TFA, 600 mL).

  • Scavenger Addition: Add Anisole (123 g, 1.14 mol, ~2.0 eq).

  • Thermal Cleavage: Heat the mixture to an internal temperature of 70°C. Stir continuously for 6 hours.

  • IPC Check 2: Withdraw 10 µL, dilute in 1 mL methanol. Analyze via UPLC-MS. Validation Gate: The mass peak for the N-t-butyl intermediate (m/z 269.1) must be <1% relative to the target product (m/z 213.0). If >1%, stir for an additional 2 hours. Do not increase temperature.

  • Isolation: Cool to 10°C. Concentrate the TFA under reduced pressure. Neutralize the resulting thick oil by slowly adding saturated aqueous NaHCO₃ until pH 8 is reached.

  • Filtration: The product, 6-bromoimidazo[1,2-a]pyrazin-3-amine , will precipitate as a tan solid. Filter, wash with cold water, and dry under vacuum at 45°C to constant weight.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023. URL:[Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 2023. URL:[Link]

  • Solubility Measurement and Correlation of 2-Amino-5-bromopyrazine in Methanol/Ethanol/Isopropanol/Propylene Glycol Plus Water and 10 Pure Solvents. Journal of Chemical & Engineering Data, 2023. URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for 6-Bromoimidazo[1,2-a]pyrazin-3-amine Cross-Coupling

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for optimizing the critical parameter of reaction temperature in cross-coupling reactions involving the ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for optimizing the critical parameter of reaction temperature in cross-coupling reactions involving the versatile but sensitive 6-Bromoimidazo[1,2-a]pyrazin-3-amine scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and succeed in your synthetic endeavors.

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry. However, its electron-deficient nature and the presence of multiple nitrogen atoms can lead to challenges in palladium-catalyzed cross-coupling reactions, such as catalyst inhibition or substrate degradation.[1][2] Temperature is a double-edged sword in these reactions; while it can provide the necessary activation energy, excessive heat can lead to catalyst decomposition and undesirable side reactions.[3][4] This guide will help you navigate that balance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a cross-coupling reaction with 6-Bromoimidazo[1,2-a]pyrazin-3-amine?

A1: For conventional oil bath heating, a conservative starting point is between 80-100 °C .[4][5] This range is often sufficient to promote the catalytic cycle without causing rapid degradation of the catalyst or starting materials. For microwave-assisted synthesis, which can accelerate reactions significantly, a starting temperature of 120-150 °C is common, with much shorter reaction times (e.g., 10-30 minutes).[6] It is crucial to begin with a scouting experiment to establish the ideal temperature for your specific substrate combination and catalyst system.

Q2: How does an increase in temperature generally affect my reaction?

A2: Generally, increasing the reaction temperature accelerates the reaction rate.[7][8] However, for sensitive heterocyclic substrates, the relationship between temperature, yield, and purity is not always linear.

  • Positive Effects: Overcomes activation energy barriers for key steps like oxidative addition and reductive elimination in the catalytic cycle.[9]

  • Negative Effects: At elevated temperatures (>120 °C for conventional heating), you risk catalyst decomposition (often observed as the formation of palladium black), which halts the catalytic cycle.[3] It can also promote side reactions such as protodebromination (loss of the bromine atom) or homocoupling of the coupling partner.[4] Furthermore, the thermal stability of the 6-Bromoimidazo[1,2-a]pyrazin-3-amine itself must be considered.

Q3: My reaction is sluggish at 80 °C. Should I just increase the temperature?

A3: While incrementally increasing the temperature (e.g., in 10 °C steps) is a logical next step, it's not the only variable to consider.[4] Sluggishness can also be due to an inappropriate choice of ligand, base, or solvent. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the key steps in the catalytic cycle, which might allow the reaction to proceed at a lower temperature.[10][11] Before pushing the temperature to extremes, consider if your catalyst system is truly optimized for this class of substrate.

Q4: Can I run these reactions at room temperature?

A4: While some highly active, modern palladium pre-catalysts have been developed for room-temperature couplings, these are often substrate-dependent.[3][12] For a challenging substrate like 6-Bromoimidazo[1,2-a]pyrazin-3-amine, it is unlikely that a standard catalyst system like Pd(PPh₃)₄ will be effective at room temperature. Achieving room-temperature coupling would likely require screening specialized, highly active catalyst systems.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, with a focus on temperature as the root cause or solution.

Problem 1: Low to No Conversion of Starting Material

Your TLC or LC-MS analysis shows primarily unreacted 6-Bromoimidazo[1,2-a]pyrazin-3-amine after several hours.

start Low or No Conversion cause1 Possible Cause: Reaction Temperature Too Low start->cause1 cause2 Possible Cause: Catalyst System Inappropriate for Low Temp Activation start->cause2 solution1 Solution: Incrementally increase temperature (e.g., 80°C → 100°C → 120°C). Monitor at each step. cause1->solution1 solution2 Solution: Switch to a more active ligand (e.g., biarylphosphine ligand) or pre-catalyst. cause2->solution2

Troubleshooting Low Conversion

  • Plausible Cause: The activation energy for the oxidative addition of the C-Br bond to the Pd(0) center is not being met. This is a common issue with electron-deficient heteroaryl halides.

  • Actionable Solutions:

    • Systematic Temperature Increase: Raise the temperature in 15-20 °C increments, monitoring the reaction progress at each stage.

    • Consider Microwave Heating: If conventional heating stalls, microwave irradiation can provide rapid and efficient heating to access higher temperatures that may be required.[13]

    • Re-evaluate Ligand Choice: If high temperatures are still ineffective, the issue may be catalyst inhibition. The nitrogen atoms of the pyrazine ring can coordinate to the palladium center, shutting down catalysis.[1] A bulkier, more electron-rich ligand may be necessary to protect the metal center and facilitate the reaction at a more moderate temperature.

Problem 2: Reaction Mixture Turns Black and Stalls

The reaction proceeds for a short time, but then the solution darkens significantly (to grey or black), and analysis shows the reaction has stopped.

  • Plausible Cause: This is a classic sign of palladium catalyst decomposition into palladium black, which is catalytically inactive.[3] This is almost always caused by the reaction temperature being too high for the chosen catalyst/ligand system.

  • Actionable Solutions:

    • Reduce Temperature: Immediately repeat the reaction at a lower temperature (e.g., decrease by 20 °C).

    • Improve Ligand Stability: The ligand's role is to stabilize the Pd(0) species.[14] If decomposition occurs even at moderate temperatures (e.g., 100 °C), the ligand may not be robust enough. Switch to a more sterically demanding and electron-rich ligand known for creating more stable catalytic complexes.

    • Check Reagent Purity: Impurities in solvents or reagents can sometimes accelerate catalyst decomposition. Ensure you are using high-purity, anhydrous, and degassed solvents.

Problem 3: Significant Formation of Side Products

You observe the desired product, but also significant amounts of impurities, such as the homocoupled product of your coupling partner or a de-brominated starting material.

  • Plausible Cause: High temperatures can accelerate undesired reaction pathways. Homocoupling of boronic acids, for instance, can become more competitive at elevated temperatures.[4]

  • Actionable Solutions:

    • Lower the Reaction Temperature: This is the most direct way to reduce the rate of side reactions relative to the desired cross-coupling.

    • Optimize Catalyst Loading: Sometimes, high catalyst loading combined with high temperature can exacerbate side product formation.[4] Try reducing the catalyst loading to see if the selectivity improves.

    • Adjust Stoichiometry: Using a slight excess (1.2 - 1.5 equivalents) of the coupling partner can sometimes help favor the cross-coupling pathway over side reactions.[6]

Experimental Protocol: Temperature Optimization

This protocol outlines a parallel screening approach to efficiently determine the optimal reaction temperature for a Suzuki-Miyaura coupling.

Objective: To identify the temperature that provides the best balance of reaction yield and purity.

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazin-3-amine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., SPhos, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)[6]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)[6]

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessels (e.g., microwave vials with stir bars)

  • Heating block or multiple oil baths capable of maintaining distinct temperatures.

Workflow for Temperature Screening

Procedure:

  • Master Mix Preparation: To ensure consistency, prepare a master mix of the solvent, base, and arylboronic acid if possible.

  • Reagent Dispensing: In separate, labeled reaction vessels under an inert atmosphere, add 6-Bromoimidazo[1,2-a]pyrazin-3-amine, the palladium catalyst, and the phosphine ligand.

  • Solvent Addition: Add the solvent (or master mix) to each vessel.

  • Inert Atmosphere: Seal the vessels and purge thoroughly with nitrogen or argon for 5-10 minutes.[4]

  • Heating: Place each vessel in a pre-heated block or oil bath at its designated temperature (e.g., 80 °C, 100 °C, 120 °C). Begin vigorous stirring.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS. Continue monitoring at regular intervals (e.g., every 2-4 hours) until the reaction at the most promising temperature appears complete or has stalled.

  • Work-up: Once the reactions are deemed complete, cool them to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion, yield of the desired product, and the profile of any impurities.

Data Presentation

The results of your optimization can be summarized to clearly identify the optimal temperature.

Table 1: Example Results of a Temperature Optimization Study

EntryTemperature (°C)Time (h)Conversion (%)Product Yield (%)Key ImpuritiesObservations
180124540None majorSluggish reaction, starting material remains
2 100 8 >95 91 <2% HomocouplingOptimal: Clean, complete conversion
31204>9575~15% Side productsRapid reaction, but purity suffers
414026050MultipleMixture turned dark grey after 1h

Table 2: Recommended Starting Conditions for Different Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature Range (°C)Reference(s)
Suzuki-Miyaura Pd₂(dba)₃ (1-3)SPhos or XPhos (2-6)K₂CO₃ or Cs₂CO₃ (2-3)Dioxane/H₂O, Toluene80 - 120[6][12][15]
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XantPhos or RuPhos (2-6)NaOtBu or K₃PO₄ (1.5-2.5)Toluene, Dioxane90 - 110[5][9][16]
References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape for 6-Bromoimidazo[1,2-a]pyrazin-3-amine in LC-MS

Welcome to the technical support center for troubleshooting challenging separations in liquid chromatography-mass spectrometry (LC-MS). This guide is specifically designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting challenging separations in liquid chromatography-mass spectrometry (LC-MS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering poor peak shape with 6-Bromoimidazo[1,2-a]pyrazin-3-amine and related heterocyclic compounds. As a polar, basic compound, this analyte is prone to several interaction mechanisms within an LC system that can lead to peak tailing, broadening, and other chromatographic issues. This resource provides a structured, in-depth approach to diagnosing and resolving these problems, ensuring the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

Q1: My peak for 6-Bromoimidazo[1,2-a]pyrazin-3-amine is severely tailing. What is the most likely cause?

A1: The most common cause of peak tailing for a basic compound like 6-Bromoimidazo[1,2-a]pyrazin-3-amine is secondary ionic interactions between the protonated amine group of the analyte and deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][2][3] This interaction provides an additional retention mechanism to the primary reversed-phase retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.

Q2: I'm observing peak tailing for my analyte, but other non-basic compounds in my sample have good peak shape. What does this suggest?

A2: This is a strong indicator that the issue is analyte-specific and related to its chemical properties, rather than a system-wide problem like a column void or extra-column dispersion.[3][4] The basic nature of your compound is likely leading to the secondary interactions with the stationary phase as described in Q1.

Q3: Can my LC system itself contribute to poor peak shape, even with the right column and mobile phase?

A3: Absolutely. Stainless steel components in standard HPLC and UHPLC systems can be a source of trace metal ions, particularly iron.[5][6] Analytes with electron-rich moieties, such as the imidazopyrazine core, can act as chelating agents, interacting with these metal ions.[7][8][9][10] This interaction can lead to significant peak tailing and even signal loss.[11]

Q4: What is the quickest way to start improving my peak shape?

A4: The most immediate and often effective approach is to adjust the mobile phase pH. By lowering the pH, typically to below 3, you can protonate the residual silanol groups on the column, neutralizing their negative charge and minimizing the undesirable ionic interactions with your basic analyte.[2][12] Using a mobile phase additive like 0.1% formic acid is a common and effective starting point.

In-Depth Troubleshooting Guide

When initial adjustments don't fully resolve the poor peak shape, a more systematic approach is required. The following sections break down the problem into key areas, providing both the scientific rationale and actionable protocols for each.

The Troubleshooting Workflow

This diagram outlines a logical progression for diagnosing and resolving poor peak shape for 6-Bromoimidazo[1,2-a]pyrazin-3-amine.

Troubleshooting_Workflow Start Poor Peak Shape Observed (Tailing, Broadening) Isolate_Problem Isolate Problem: All Peaks or Analyte-Specific? Start->Isolate_Problem System_Issue System-Wide Issue: Check for Leaks, Voids, Extra-Column Volume Isolate_Problem->System_Issue All Peaks Affected Analyte_Issue Analyte-Specific Issue: Focus on Chemical Interactions Isolate_Problem->Analyte_Issue Analyte Peak Only Verify Verify Solution: Inject Standard, Check Tailing Factor System_Issue->Verify Mobile_Phase Step 1: Mobile Phase Optimization Analyte_Issue->Mobile_Phase Adjust_pH Adjust pH (e.g., 0.1% Formic Acid) Mobile_Phase->Adjust_pH Additives Test Additives (e.g., Ammonium Formate) Adjust_pH->Additives Stationary_Phase Step 2: Stationary Phase Selection Additives->Stationary_Phase Column_Screen Screen Different Column Chemistries (e.g., C18, Phenyl-Hexyl) Stationary_Phase->Column_Screen Hardware_Effects Step 3: Mitigate Hardware Effects Column_Screen->Hardware_Effects Passivation System Passivation with Acid or Chelating Agents Hardware_Effects->Passivation Inert_Hardware Use Inert Hardware (e.g., PEEK-lined columns) Passivation->Inert_Hardware Inert_Hardware->Verify Verify->Mobile_Phase Issue Persists Success Symmetrical Peak Achieved Verify->Success Tailing Factor < 1.2

Caption: A systematic workflow for troubleshooting poor peak shape.

Mobile Phase Optimization: The First Line of Defense

The composition of your mobile phase is the most powerful tool for influencing the chromatography of polar basic compounds.

The Underlying Science:

  • Silanol Interactions: As previously mentioned, the interaction between a protonated basic analyte and ionized silanols is a primary cause of tailing.[1][2][3] The pKa of silanol groups on a silica surface is typically in the range of 3.5-4.5. By operating the mobile phase at a pH at least one unit below this (e.g., pH < 2.5-3.5), the silanols remain largely in their neutral, protonated state (Si-OH), which significantly reduces the unwanted ionic attraction.

  • Ionic Strength and Buffering: Increasing the ionic strength of the mobile phase can also help to improve peak shape.[13] Buffer ions, such as ammonium, can compete with the protonated analyte for interaction with any remaining ionized silanols, effectively "shielding" the analyte from these secondary interactions.[13]

Experimental Protocols:

Protocol 1: Mobile Phase pH and Additive Screening

  • Baseline: Establish a baseline chromatogram using a simple mobile phase (e.g., Water/Acetonitrile).

  • Acidification: Prepare mobile phases containing 0.1% formic acid in both the aqueous (A) and organic (B) channels. Equilibrate the system for at least 10 column volumes and inject the standard.

  • Buffering: Prepare mobile phases with 10 mM ammonium formate and 0.1% formic acid in both channels. This creates a buffered system at a low pH. Equilibrate and inject.

  • Analysis: Compare the peak asymmetry or tailing factor across the different conditions.

Mobile Phase ConditionExpected pHPrimary MechanismImpact on Peak Shape
Water/Acetonitrile (No Additive)Neutral-Severe Tailing Expected
0.1% Formic Acid~2.7Silanol ProtonationSignificant Improvement
10 mM Ammonium Formate + 0.1% FA~2.7Silanol Protonation & ShieldingFurther Improvement Possible
Stationary Phase Selection: Finding the Right Chemistry

If mobile phase optimization alone is insufficient, the choice of stationary phase is the next critical factor.

The Underlying Science:

  • Silica Purity: Modern HPLC columns are typically packed with high-purity, "Type B" silica, which has a much lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[1][12]

  • End-capping: Most modern columns are "end-capped," a process where residual silanol groups are chemically reacted with a small, inert silane to make them unavailable for interaction with analytes.

  • Alternative Chemistries: While C18 is a workhorse, alternative stationary phases can offer different selectivity and reduce secondary interactions. Phenyl-hexyl phases, for example, can provide pi-pi interactions with the aromatic rings of the imidazopyrazine structure, offering a different retention mechanism that can sometimes lead to better peak shape.

Protocol 2: Column Chemistry Screening

  • Select Columns: Choose a selection of modern, end-capped columns with different stationary phases (e.g., a standard C18, a Phenyl-Hexyl, and perhaps an embedded polar group column).

  • Systematic Evaluation: Using the optimized mobile phase from Protocol 1, run your standard on each column under identical conditions (gradient, flow rate, temperature).

  • Compare Performance: Evaluate each column based on peak shape, retention time, and resolution from any impurities.

Mitigating Hardware Effects: The Role of Metal Chelation and Passivation

When peak tailing persists despite optimized mobile phase and column selection, interactions with the LC system hardware should be investigated.

The Underlying Science:

Metal ions leached from stainless steel tubing, frits, and other components can form complexes with analytes that possess chelating properties.[5] This can cause distorted peak shapes.[9][10] Passivation is a process that aims to create a protective layer on the metal surfaces, reducing the leaching of metal ions into the mobile phase. This can be achieved by flushing the system with acids or by introducing a chelating agent into the mobile phase to "scavenge" free metal ions.[14]

Experimental Protocols:

Protocol 3: System Passivation with a Chelating Agent

Caution: Consult your instrument manufacturer's guidelines before performing passivation procedures, as strong acids can damage certain components.

  • Prepare Passivation Solution: Create a solution of 0.1% to 1% Ethylenediaminetetraacetic acid (EDTA) in water.

  • Flush the System: Disconnect the column and replace it with a union. Flush the entire LC system (from the pumps to the detector) with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) for 1-2 hours.

  • Rinse Thoroughly: Flush the system extensively with high-purity water, followed by your mobile phase, to remove all traces of the EDTA.

  • Re-equilibrate and Test: Re-install the column, equilibrate with your analytical method's mobile phase, and inject your standard to assess any improvement in peak shape.

Alternatively, for persistent issues, consider using bio-inert or PEEK-lined columns and systems, which are designed to minimize metal-analyte interactions.[11]

By systematically addressing these three key areas—mobile phase, stationary phase, and hardware—researchers can effectively troubleshoot and resolve poor peak shape for challenging basic compounds like 6-Bromoimidazo[1,2-a]pyrazin-3-amine, leading to more robust and reliable LC-MS data.

References

  • PubMed. (2009, September 15).
  • Oxford Academic. (1991, July 1). Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography.
  • LCGC International. (2023, June 1).
  • ResearchGate.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Analytics-Shop.
  • ACS Publications. (2018, July 5). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • LCGC International. (2023, November 1).
  • Scribd. Troubleshooting Peak Tailing in LC.
  • Agilent. (2023, August 10).
  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • ResearchGate.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ACS Publications. (2014, October 21). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
  • ACS Publications. (2014, October 21). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS | Analytical Chemistry.
  • Benchchem. Troubleshooting poor peak shape in Cumyl-CH-megaclone LC-MS analysis.
  • Thermo Fisher Scientific. (2020, January 10). Is your HPLC 'Steeling' Your Column Life? Ways to Save Time and Money.
  • Waters Corporation. IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY.
  • Benchchem.
  • PMC. (2023, December 13).
  • alwsci. (2025, November 27).
  • ZefSci. (2025, May 6).
  • RSC Publishing. (2023, December 13).
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • SIELC Technologies. (2025, October 7). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • MDPI. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Queen's University Belfast. (2021, October 20). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.
  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • PMC. (2025, August 22).
  • MDPI. (2025, May 27). Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs.
  • PubMed. Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist.

Sources

Optimization

Technical Support Center: 6-Bromoimidazo[1,2-a]pyrazin-3-amine Cross-Coupling Optimization

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with electron-deficient aza-heterocycles like the imidazo[1,2-a]pyrazine scaffold presents unique challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with electron-deficient aza-heterocycles like the imidazo[1,2-a]pyrazine scaffold presents unique challenges. The presence of multiple coordinating nitrogen atoms and a free C3-amine often leads to catalyst poisoning, stalled reactions, and high protodehalogenation rates.

This guide is engineered to provide you with field-proven methodologies, quantitative data, and mechanistic troubleshooting to optimize your palladium catalyst loading from discovery-scale (5 mol%) down to process-friendly levels (1–2 mol%).

Optimization Workflow & Mechanistic Logic

When functionalizing the C6 position of 6-bromoimidazo[1,2-a]pyrazin-3-amine, catalyst selection must account for the substrate's inherent basicity. Standard tetrakis(triphenylphosphine)palladium(0) is often sufficient for unhindered discovery synthesis, but it is prone to rapid deactivation. Transitioning to bulky, electron-rich ligands (e.g., CyJohnPhos) or pre-formed N-heterocyclic carbene (NHC) palladacycles (e.g., Pd-PEPPSI) prevents the substrate's primary amine from forming off-cycle, inactive Pd(II) complexes.

CatalystOptimization Start 6-Bromoimidazo[1,2-a] pyrazin-3-amine Screen Catalyst & Ligand Screening Start->Screen PdPPh34 Pd(PPh3)4 (5 mol%) Standard Suzuki Screen->PdPPh34 PdOAc2 Pd(OAc)2 / CyJohnPhos Steric Hindrance Screen->PdOAc2 PdPEPPSI Pd-PEPPSI-iPr Negishi/Complex Screen->PdPEPPSI Opt Base & Solvent Optimization PdPPh34->Opt PdOAc2->Opt PdPEPPSI->Opt Kinetics Kinetic Profiling (Conversion vs Time) Opt->Kinetics Load Catalyst Load Reduction (5% -> 1-2%) Kinetics->Load Product Optimized Cross-Coupled Product Load->Product

Workflow for catalyst optimization in imidazo[1,2-a]pyrazine cross-coupling reactions.

Quantitative Catalyst Performance Data

The following table summarizes the optimized conditions for functionalizing the 6-bromoimidazo[1,2-a]pyrazin-3-amine scaffold based on established literature and mechanistic profiling.

Catalyst SystemLoading (mol%)LigandBase / AdditiveSolvent / TempTypical YieldApplication / Notes
Pd(PPh3)4 5.0None (PPh3 inherent)Cs₂CO₃CH₃CN:H₂O (9:1), 100 °C70–85%Standard Suzuki-Miyaura coupling for unhindered boronic acids 1.
Pd(OAc)2 2.0 – 5.0CyJohnPhos (10 mol%)Cs₂CO₃Dioxane, 90–120 °C75–90%Ideal for sequential cross-coupling and overcoming steric hindrance 2.
Pd-PEPPSI-iPr 1.0 – 5.0NHC (inherent)LiClTHF, 25 °C90–98%Highly efficient for Negishi couplings with organozinc reagents; allows lowest Pd load 3.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling (Scale-Down to 2 mol% Pd)

Objective: Achieve >95% conversion of 6-bromoimidazo[1,2-a]pyrazin-3-amine while minimizing catalyst load and preventing protodehalogenation.

Step 1: Reagent Preparation

  • Weigh 6-bromoimidazo[1,2-a]pyrazin-3-amine (1.0 equiv), the target arylboronic acid (1.2 equiv), and Cs₂CO₃ (3.0 equiv) into a dry Schlenk flask.

  • Causality: A 0.2 equiv excess of boronic acid is strictly required to compensate for competitive protodeboronation that occurs at elevated temperatures, ensuring the limiting reagent remains the pyrazine scaffold.

Step 2: Catalyst & Ligand Loading

  • Add Pd(OAc)₂ (2.0 mol%) and CyJohnPhos (4.0 mol%).

  • Causality: The electron-rich, sterically demanding biaryl phosphine ligand (CyJohnPhos) drastically accelerates the challenging oxidative addition into the electron-deficient heteroaryl bromide bond. Its steric bulk physically blocks the substrate's free C3-amine from coordinating to the palladium center, preventing catalyst poisoning 2.

Step 3: Solvent Addition & Deoxygenation

  • Suspend the mixture in 1,4-Dioxane/H₂O (9:1 v/v) to achieve a concentration of 0.2 M. Sparge the solution with N₂ gas for 15 minutes.

  • Causality: Water is critical. It dissolves the inorganic base and accelerates the transmetalation step by forming a highly reactive hydroxyboronate intermediate. Strict deoxygenation prevents the rapid oxidation of the phosphine ligand and Pd(0) species.

Step 4: Reaction Execution & In-Process Control (Self-Validation)

  • Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete only when the distinct starting material doublet (m/z 212/214, characteristic of the ⁷⁹Br/⁸¹Br isotopes) is entirely replaced by the target product mass. If the doublet persists with no change over 2 hours, catalyst deactivation has occurred.

Step 5: Workup and Isolation

  • Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase or silica gel chromatography.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 50% conversion despite a high catalyst loading (10 mol%)? A: Stalling is rarely a symptom of insufficient initial catalyst load; it is a direct indicator of catalyst deactivation or poisoning. In the case of 6-bromoimidazo[1,2-a]pyrazin-3-amine, the free primary amine at the C3 position acts as a competing ligand. It coordinates to the palladium center, forming off-cycle, inactive Pd(II) complexes.

  • Troubleshooting Action: Do not increase the palladium load. Instead, switch to a more sterically demanding ligand system (e.g., Buchwald precatalysts or Pd-PEPPSI-iPr) 3. The steric bulk of these ligands physically prevents multi-ligation by the substrate's amine group, keeping the catalyst in the active cycle.

Q: I am observing significant protodehalogenation (reduction of the C-Br bond) instead of the desired cross-coupled product. How can I shift the pathway? A: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of beta-hydride elimination or protonation of the Pd(II)-aryl intermediate. This is a common failure mode with highly electron-deficient pyrazine scaffolds.

  • Troubleshooting Action: You must accelerate the transmetalation step. You can achieve this by:

    • Increasing the nucleophilicity of the boronic acid by optimizing the water content in your solvent (e.g., switching to 9:1 Dioxane:H₂O or CH₃CN:H₂O) to facilitate the formation of the reactive boronate complex 1.

    • Switching from a Suzuki (boronic acid) to a Negishi (organozinc) coupling. Organozinc reagents undergo transmetalation significantly faster, outcompeting the protodehalogenation pathway 3.

Q: Can I reliably reduce the catalyst loading below 5 mol% for scale-up without sacrificing yield? A: Yes. While 5 mol% Pd(PPh₃)₄ is standard for discovery chemistry 4, it is inefficient for scale-up due to the lability of the PPh₃ ligands and the rapid formation of palladium black. By transitioning to a pre-formed palladacycle like Pd-PEPPSI-iPent or Pd-PEPPSI-iPr, you ensure a strict 1:1 Pd-to-ligand ratio. This highly efficient activation allows for loadings as low as 1–2 mol% while maintaining >90% yields, even on sterically hindered substrates.

References

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters - ACS Publications. 2

  • Calculation-assisted regioselective functionalization of the imidazo[1,2- a ]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science (RSC Publishing). 3

  • Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. PMC. 4

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. PMC. 1

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Bromoimidazo[1,2-a]pyrazin-3-amine and 8-Bromoimidazo[1,2-a]pyrazine for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. Brominated isomers, particularly 6-bromo and 8-bromo derivatives, serve as versatile synthetic handles for introducing molecular diversity through various cross-coupling and substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 6-Bromoimidazo[1,2-a]pyrazin-3-amine and 8-bromoimidazo[1,2-a]pyrazine, supported by experimental data and theoretical considerations.

Understanding the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine system consists of a fused imidazole and pyrazine ring. The imidazole ring is generally electron-rich, while the pyrazine ring is electron-deficient. This electronic dichotomy governs the regioselectivity of various transformations. Computational studies on the related imidazo[1,2-a]pyrimidine scaffold have provided insights into the electronic properties, which can be extrapolated to the pyrazine analogue.[1] The C3 position in the imidazole ring is the most electron-rich and, therefore, highly susceptible to electrophilic aromatic substitution.[2][3] Conversely, the pyrazine ring is more prone to nucleophilic attack.

The presence and position of the bromine atom, along with the 3-amino substituent in the case of 6-bromoimidazo[1,2-a]pyrazin-3-amine, significantly modulate the reactivity of the heterocyclic core. The 3-amino group, being a strong electron-donating group, is expected to further increase the electron density of the entire ring system, potentially influencing the reactivity at the C6 position.

Caption: Molecular structures of the two bromo-isomers under comparison.

Reactivity Profile of 6-Bromoimidazo[1,2-a]pyrazin-3-amine

The bromine atom at the C6 position of the imidazo[1,2-a]pyrazine core is well-suited for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition of palladium(0) to the C-Br bond, a key step in the catalytic cycles of reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Cross-Coupling

Experimental evidence from a closely related system, 8-substituted-6-bromoimidazo[1,2-a]pyrazines, demonstrates the high reactivity of the 6-bromo position in Suzuki-Miyaura reactions.[4] In a one-pot sequential functionalization, the Suzuki coupling at the C6 position proceeds to completion in a short time with high yield.[4] The electron-donating 3-amino group in our target molecule is anticipated to further facilitate the oxidative addition step, potentially leading to even milder reaction conditions.

Reaction Details6-Bromo-8-methoxyimidazo[1,2-a]pyrazine[4]
Reaction Type Suzuki-Miyaura Coupling
Coupling Partner Phenylboronic acid
Catalyst Pd(OAc)₂
Ligand PPh₃
Base Cs₂CO₃
Solvent Dioxane
Temperature 90 °C
Time 3 h
Yield Quantitative

Table 1: Experimental conditions for the Suzuki-Miyaura coupling of a 6-bromoimidazo[1,2-a]pyrazine derivative.

Buchwald-Hartwig Amination

Reactivity Profile of 8-Bromoimidazo[1,2-a]pyrazine

The 8-bromo position on the imidazo[1,2-a]pyrazine core exhibits a distinct reactivity pattern, showing a pronounced susceptibility to nucleophilic aromatic substitution (SNA_r).

Nucleophilic Aromatic Substitution (SNA_r)

The C8 position is electronically activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom (N7) and the overall electron-deficient character of the pyrazine ring. Experimental studies have shown that in 6,8-dibromoimidazo[1,2-a]pyrazine, nucleophilic substitution with sodium methoxide occurs selectively at the C8 position.[8] Similarly, reaction with morpholine also leads to substitution at C8.[8] This highlights the enhanced electrophilicity of the C8 position compared to C6.

Reaction Details6,8-Dibromoimidazo[1,2-a]pyrazine[8]
Reaction Type Nucleophilic Aromatic Substitution
Nucleophile Sodium methoxide
Product 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Selectivity Exclusive substitution at C8

Table 2: Selective nucleophilic substitution at the C8 position.

Palladium-Catalyzed Cross-Coupling

While the 8-bromo position is highly reactive towards nucleophiles, its participation in palladium-catalyzed cross-coupling reactions is less documented in the readily available literature. However, given the general applicability of these reactions, it is plausible that with appropriate optimization of catalysts and ligands, Suzuki-Miyaura and Buchwald-Hartwig couplings could also be achieved at this position.

Head-to-Head Reactivity Comparison

The divergent reactivity of the 6-bromo and 8-bromo isomers can be rationalized by considering the electronic landscape of the imidazo[1,2-a]pyrazine nucleus.

Figure 2. Reactivity Comparison Workflow cluster_0 6-Bromo Isomer cluster_1 8-Bromo Isomer 6-Bromo 6-Bromoimidazo[1,2-a]pyrazin-3-amine 6-Reaction Favored Reaction: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) 6-Bromo->6-Reaction High Yields 6-Reason Electronic Reason: Facile Oxidative Addition at Electron-Deficient Pyrazine Ring 6-Reaction->6-Reason 8-Bromo 8-Bromoimidazo[1,2-a]pyrazine 8-Reaction Favored Reaction: Nucleophilic Aromatic Substitution (SNAr) 8-Bromo->8-Reaction High Selectivity 8-Reason Electronic Reason: High Electrophilicity at C8 due to adjacent N7 and pyrazine ring 8-Reaction->8-Reason

Caption: Comparison of the primary reaction pathways for the two isomers.

  • Palladium-Catalyzed Cross-Coupling: The 6-bromo isomer is the more reactive substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura. The electronic environment of the C6 position, influenced by the pyrazine nitrogens, facilitates the initial oxidative addition step. The presence of the 3-amino group likely enhances this reactivity.

  • Nucleophilic Aromatic Substitution: The 8-bromo isomer is highly susceptible to SNA_r. The strong electron-withdrawing effect of the adjacent bridgehead nitrogen (N4) and the pyrazine nitrogen (N7) makes the C8 position significantly more electrophilic and thus more prone to attack by nucleophiles.

Experimental Protocols

The following protocols are representative examples based on published procedures for analogous systems and should be optimized for the specific substrates.

Representative Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyrazin-3-amine

This protocol is adapted from the procedure reported for 8-methoxy-6-bromoimidazo[1,2-a]pyrazine.[4]

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazin-3-amine

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-Bromoimidazo[1,2-a]pyrazin-3-amine (1 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Cs₂CO₃ (2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 3-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Nucleophilic Aromatic Substitution of 8-Bromoimidazo[1,2-a]pyrazine

This protocol is a general procedure based on the observed reactivity of the 8-bromo position.

Materials:

  • 8-Bromoimidazo[1,2-a]pyrazine

  • Nucleophile (e.g., morpholine, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

  • Optional: A non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) if the nucleophile is a salt.

Procedure:

  • In a sealed tube, dissolve 8-bromoimidazo[1,2-a]pyrazine (1 mmol) in the chosen anhydrous solvent (5 mL).

  • Add the nucleophile (2-3 mmol). If required, add the base (2 equivalents).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

Sources

Comparative

A Senior Application Scientist's Guide to Imidazopyrazine Building Blocks: 6-Bromoimidazo[1,2-a]pyrazin-3-amine in Focus

In the landscape of medicinal chemistry and drug discovery, the imidazo[1,2-a]pyrazine scaffold stands out as a "privileged" structure. Its derivatives have demonstrated a wide spectrum of biological activities, includin...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the imidazo[1,2-a]pyrazine scaffold stands out as a "privileged" structure. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antioxidant properties.[1] This guide provides an in-depth technical comparison of a key building block, 6-Bromoimidazo[1,2-a]pyrazin-3-amine, with other imidazopyrazine analogues. We will delve into its reactivity in pivotal cross-coupling reactions, explore the structure-activity relationships (SAR) it enables, and provide field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyrazine nucleus is a fused heterocyclic system that offers a unique three-dimensional architecture for molecular design. The strategic placement of nitrogen atoms within this scaffold influences its electronic properties and hydrogen bonding capabilities, making it an attractive framework for interacting with various biological targets.[2] The versatility of this core allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles.

6-Bromoimidazo[1,2-a]pyrazin-3-amine: A Strategically Designed Building Block

6-Bromoimidazo[1,2-a]pyrazin-3-amine is a particularly valuable building block due to the orthogonal reactivity of its substituents. The bromine atom at the 6-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. Simultaneously, the amino group at the 3-position provides a crucial point for further derivatization or for direct interaction with biological targets. This dual functionality makes it a powerful tool for generating extensive libraries of novel compounds.

Understanding the Electronic Landscape

The interplay of the electron-donating amino group and the electron-withdrawing pyrazine ring, along with the bromo substituent, creates a unique electronic environment. This influences the reactivity of the C-Br bond and the overall properties of the molecule. The amino group can enhance the electron density of the ring system, which can, in some cases, impact the oxidative addition step in palladium catalysis. However, the inherent electron deficiency of the pyrazine ring generally ensures that the C-Br bond is sufficiently activated for cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The true utility of a building block is demonstrated by its performance in key synthetic transformations. Here, we compare the expected reactivity of 6-Bromoimidazo[1,2-a]pyrazin-3-amine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with other imidazopyrazine building blocks.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of biaryl structures. The reactivity of bromo-heterocycles in this reaction is highly dependent on the electronic nature of the ring and its substituents.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryBrominated ImidazopyrazineCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
16-Bromo-8-methoxyimidazo[1,2-a]pyrazinePhenylboronic acidPd(OAc)₂ / PPh₃Cs₂CO₃Dioxane>95%[3]
25-Bromoimidazo[1,2-a]pyrazineImidazoleboronic acidNot specifiedNot specifiedNot specified75%[4]
36-Bromopyrazine derivativeBiphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Not specified85-100%[4]
46-Bromoimidazo[1,2-a]pyrazin-3-amineArylboronic acid (Predicted)Pd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to ExcellentInference

Predicted outcome based on the reactivity of similar electron-rich amino-substituted bromopyridines.

The presence of the 3-amino group in our target molecule is expected to render it highly reactive in Suzuki-Miyaura coupling. While direct comparative data is scarce, studies on similar aminobromopyridines suggest that the electron-donating nature of the amino group can facilitate the reaction.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyrazin-3-amine

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add 6-Bromoimidazo[1,2-a]pyrazin-3-amine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 90-100 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for introducing diverse amine functionalities. The success of this reaction is highly dependent on the choice of ligand and base.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

EntryBromo-HeterocycleAmineCatalyst/LigandBaseSolventYield (%)Reference
16-Bromo-N,N-dimethylpyridazin-3-amineMorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneGood[6]
26-Bromo-1H-indazoleSecondary AmineRuPhos precatalystLiHMDSTHFGood to Excellent[2]
36-Bromoimidazo[1,2-a]pyrazin-3-aminePrimary/Secondary Amine (Predicted)Pd₂(dba)₃ / RuPhosLHMDS1,4-DioxaneGoodInference

Predicted outcome based on protocols for other nitrogen-rich heterocycles.

The presence of the 3-amino group might lead to competitive coordination to the palladium center; however, the use of bulky, electron-rich phosphine ligands like RuPhos and a strong, non-nucleophilic base like LHMDS should favor the desired C-N bond formation at the 6-position.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoimidazo[1,2-a]pyrazin-3-amine

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazin-3-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, to a dry Schlenk tube, add 6-Bromoimidazo[1,2-a]pyrazin-3-amine, Pd₂(dba)₃, and RuPhos.

  • Add the amine and anhydrous 1,4-dioxane.

  • Add LiHMDS (as a 1M solution in THF) dropwise.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L2) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(L2)(HNR'R'')]Br AmineCoord->PdAmine Deprotonation Deprotonation (-HBr) PdAmine->Deprotonation Base PdAmido Ar-Pd(II)-NR'R''(L2) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to introduce alkynyl groups, which are valuable for further transformations or as structural elements in their own right.

Table 3: Comparative Performance in Sonogashira Coupling

EntryBromo-HeterocycleAlkyneCatalyst SystemBaseSolventYield (%)Reference
16-Bromo-N,N-dimethylpyridazin-3-amineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMFGood[7]
26-Bromo-3-fluoro-2-cyanopyridineFunctionalized AlkynesPd(PPh₃)₄ / CuIEt₃NTHFHigh[8]
36-Bromoimidazo[1,2-a]pyrazin-3-amineTerminal Alkyne (Predicted)Pd(PPh₃)₂Cl₂ / CuIEt₃NDMFGood to HighInference

Predicted outcome based on established protocols for electron-deficient N-heterocycles.

The electron-deficient nature of the imidazopyrazine ring should facilitate the Sonogashira coupling of the 6-bromo derivative. The use of a copper co-catalyst is generally beneficial for this transformation.

Experimental Protocol: Sonogashira Coupling of 6-Bromoimidazo[1,2-a]pyrazin-3-amine

Materials:

  • 6-Bromoimidazo[1,2-a]pyrazin-3-amine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add 6-Bromoimidazo[1,2-a]pyrazin-3-amine, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF and Et₃N.

  • Add the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The choice of building block directly influences the potential for discovering bioactive molecules. The 3-amino and 6-bromo substituents on the imidazo[1,2-a]pyrazine core offer distinct advantages in SAR studies.

  • The 3-Amino Group: This group can act as a hydrogen bond donor, which is often crucial for target engagement. Furthermore, it can be readily acylated, sulfonated, or otherwise modified to explore the chemical space around this position. Studies have shown that substitutions at this position can significantly impact biological activity.[1]

  • The 6-Bromo Position: As demonstrated, this position is ideal for introducing a wide variety of substituents via cross-coupling reactions. This allows for the systematic exploration of how different steric and electronic properties at this position affect potency and selectivity. For instance, introducing aryl groups can lead to compounds with enhanced anticancer activity.

Conclusion

6-Bromoimidazo[1,2-a]pyrazin-3-amine is a highly versatile and strategically designed building block for medicinal chemistry and drug discovery. Its dual functionality allows for the rapid generation of diverse compound libraries through robust and well-established cross-coupling methodologies. While direct comparative data for this specific molecule is still emerging, by drawing upon established principles of heterocyclic reactivity and the wealth of data on related systems, researchers can confidently employ this building block to accelerate their discovery programs. The provided protocols and insights serve as a valuable starting point for the synthesis of novel imidazo[1,2-a]pyrazine derivatives with the potential for significant therapeutic impact.

References

Sources

Validation

A Comparative Benchmarking Guide to 6-Bromoimidazo[1,2-a]pyrazin-3-amine Derivatives in Kinase Assays

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The imidazo[1,2-a]pyrazine nucleus is one such "privileged scaffold," particularly prominent in the development of kinase inhibitors.[1][2][3] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[4][5] Their aberrant activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for drug discovery.[4][5]

This guide focuses on a specific, synthetically versatile subset: 6-Bromoimidazo[1,2-a]pyrazin-3-amine derivatives . The strategic placement of the bromine atom at the C-6 position and an amine group at the C-3 position provides medicinal chemists with key handles for chemical modification. The bromine atom is an excellent leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse aryl and heteroaryl substituents to probe the kinase active site.[6] Simultaneously, the 3-amine group can be functionalized to optimize physicochemical properties, modulate target engagement, and enhance selectivity.

This document serves as a technical resource for researchers, scientists, and drug development professionals. We will objectively compare the performance of various 6-Bromoimidazo[1,2-a]pyrazin-3-amine derivatives against several key kinase targets, provide the experimental data that underpins these comparisons, and detail the methodologies required to validate these findings in your own laboratory.

Comparative Analysis of Kinase Inhibitory Activity

The imidazo[1,2-a]pyrazine core has been successfully modified to yield potent inhibitors for a range of kinases. The substitutions at the C-2, C-3, and C-8 positions, in addition to the foundational C-6 bromo and C-3 amine groups, significantly influence both potency and selectivity. Below, we compare derivatives targeting several critical kinase families.

Key Kinase Targets and Derivative Performance

The versatility of the imidazo[1,2-a]pyrazine scaffold is demonstrated by its activity against multiple, distinct kinase families. Structure-activity relationship (SAR) studies have been pivotal in tailoring selectivity. For instance, optimization of the 8-position has been shown to improve oral bioavailability and reduce off-target kinase inhibition for Aurora kinase inhibitors.[1] Similarly, for CDK9 inhibitors, derivatives featuring a pyridin-4-yl group at the C-2 position and a benzylamine at the C-3 position have demonstrated the most potent activity.[7]

Derivative/Compound IDTarget Kinase(s)Key SubstitutionsIC50 (nM)Key Findings & Insights
Compound 3c (CDK9) CDK9 2-(pyridin-4-yl), 3-(benzylamine)160The combination of a pyridin-4-yl group at C-2 and a benzylamine at C-3 was found to be optimal for CDK9 inhibition, exhibiting potent sub-micromolar activity.[7]
Compound 3b (Antiviral) Human Coronavirus 229E (Protease Target)2-(pyridin-4-yl), 3-(cyclohexylamine)56,960While less potent as a kinase inhibitor, this derivative showed significant anti-coronaviral activity, highlighting the scaffold's potential beyond kinase inhibition.[7]
Aurora Kinase Inhibitors Aurora A/B Optimization at the 8-positionLow nMModifications at the solvent-accessible 8-position led to potent dual Aurora A/B inhibitors with improved oral bioavailability and selectivity.[1][8]
PI3Kα Inhibitors PI3Kα Various substitutions explored via 3D-QSARVariesDocking and 3D-QSAR studies on 49 derivatives identified key structural features for potent and selective PI3Kα inhibition.[9]
Brk/PTK6 Inhibitors Brk/PTK6 Substituted 8-aminesLow nMA series of substituted imidazo[1,2-a]pyrazin-8-amines were identified as novel and highly selective Brk/PTK6 inhibitors.[1]
Visualizing Structure-Activity Relationships (SAR)

The following diagram illustrates the core 6-Bromoimidazo[1,2-a]pyrazin-3-amine scaffold and highlights the key positions for chemical modification that dictate kinase inhibitory activity and selectivity.

SAR_Diagram cluster_0 Imidazo[1,2-a]pyrazine Core cluster_1 Key Modification Points Core R2 Position 2: - Influences potency - Pyridinyl groups show efficacy for CDK9 Core->R2 C2 R3 Position 3 (Amine): - Modulates target engagement - Benzyl & cyclic amines tested Core->R3 C3 R6 Position 6 (Bromo): - Key for cross-coupling - Gateway to diverse aryl/heteroaryl groups Core->R6 C6 R8 Position 8: - Affects selectivity & bioavailability - Critical for Aurora & Brk inhibitors Core->R8 C8

Caption: Key modification sites on the imidazo[1,2-a]pyrazine scaffold.

Featured Signaling Pathway: PI3K/Akt/mTOR

Many imidazo[1,2-a]pyrazine derivatives have been specifically designed to target components of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] Aberrant activation of this pathway is a common driver of cancer.[5] The diagram below illustrates how inhibitors targeting PI3Kα block this oncogenic signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by imidazo[1,2-a]pyrazine derivatives.

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and well-controlled assays are essential. The following protocols represent self-validating systems for benchmarking 6-Bromoimidazo[1,2-a]pyrazin-3-amine derivatives.

General Workflow for Inhibitor Benchmarking

The process of evaluating a novel kinase inhibitor follows a logical progression from initial synthesis to detailed cellular characterization.

Experimental_Workflow A Synthesis of Imidazo[1,2-a]pyrazine Derivatives B Biochemical Kinase Assay (e.g., Kinase-Glo™) A->B Test direct inhibition C Determine IC50 Values B->C Quantify potency D Cell-Based Proliferation Assay (e.g., MTT Assay) C->D Assess cellular effect G Lead Optimization & SAR C->G Inform design of next generation E Determine GI50/IC50 Values D->E Quantify cytotoxicity F Kinome Selectivity Screening (Optional) E->F Profile selectivity E->G Inform design of next generation F->G Inform design of next generation

Caption: Workflow for synthesis, screening, and optimization of kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescent)

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in solution after a kinase reaction. A decrease in kinase activity due to an inhibitor results in a higher level of remaining ATP, which is detected as a luminescent signal. The Kinase-Glo™ (Promega) platform is a common example.

Materials:

  • Recombinant human kinase of interest (e.g., CDK9/Cyclin T1, Aurora A)

  • Kinase-specific substrate peptide

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • Test compounds (derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Dinaciclib for CDK9)[7]

  • Assay buffer (optimized for the specific kinase)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: To each well of the microplate, add:

    • Kinase solution (at a final concentration optimized for linear reaction kinetics).

    • Substrate and ATP solution (ATP at the Km concentration for the kinase).

    • Test compound or DMSO vehicle control.

  • Initiate Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes). The causality here is to allow the enzymatic reaction to proceed within a linear range, ensuring that any observed inhibition is not an artifact of substrate or ATP depletion.

  • Signal Detection: Add an equal volume of Kinase-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line relevant to the kinase target (e.g., MCF7 breast cancer cells for CDK9)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds dissolved in DMSO

  • Clear, flat-bottomed 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). This adherence period is critical for ensuring the cells are in a healthy, exponential growth phase before treatment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 10 µM).[7] Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours. During this time, only viable cells will metabolize the MTT.

  • Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the logarithm of compound concentration to calculate the IC50 or GI50 (concentration for 50% growth inhibition). The correlation between the biochemical IC50 and the cellular IC50 provides insight into the compound's cell permeability and engagement with the target in a complex biological system.[7]

References

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (n.d.). ResearchGate.
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  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018). TSI Journals.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). ResearchGate.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). National Center for Biotechnology Information.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry.
  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (2023). Molecules.

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Comparative

A Comparative Guide to the Cross-Validation of In Vitro Assays for 6-Bromoimidazo[1,2-a]pyrazin-3-amine: A Putative Kinase Inhibitor

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous testing and meticulous data analysis. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous testing and meticulous data analysis. This guide provides an in-depth technical comparison of in vitro assays for the characterization of novel small molecules, using 6-Bromoimidazo[1,2-a]pyrazin-3-amine, a compound belonging to a class of privileged structures in kinase inhibitor discovery, as a case study.[1][2][3] The core principle of this guide is to champion scientific integrity through the cross-validation of orthogonal assays, ensuring the reliability and reproducibility of findings.[4]

The imidazo[1,2-a]pyrazine scaffold is a recurring motif in the development of kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[5] Their dysregulation is a hallmark of many diseases, including cancer, making them a major target class for therapeutic intervention.[6] Given the structural alerts within 6-Bromoimidazo[1,2-a]pyrazin-3-amine, it is prudent to approach its characterization by assessing its potential as a kinase inhibitor.

This guide will focus on the cross-validation of two distinct, widely-used in vitro kinase assay platforms: a luminescence-based ATP depletion assay (Kinase-Glo®) and a proximity-based immunoassay (AlphaLISA®). By employing assays that rely on different detection principles, we can build a more comprehensive and trustworthy profile of the compound's activity.[4]

The Imperative of Cross-Validation in Drug Discovery

Below is a logical workflow for the cross-validation of in vitro kinase assays:

Cross-Validation Workflow cluster_0 Assay 1: Luminescence-Based cluster_1 Assay 2: Proximity-Based cluster_2 Data Analysis & Validation A1 Kinase-Glo® Assay (ATP Depletion) A2 IC50 Determination A1->A2 Measure Luminescence C1 Compare IC50 Values A2->C1 B1 AlphaLISA® Assay (Product Formation) B2 IC50 Determination B1->B2 Measure Light Emission B2->C1 C2 Assess Concordance C1->C2 C3 Validated Hit C2->C3

Caption: Workflow for cross-validating kinase inhibitor activity using two orthogonal assays.

Assay Platform 1: Luminescence-Based Kinase Assay (Kinase-Glo®)

Luminescence-based kinase assays are a cornerstone of high-throughput screening (HTS) due to their simplicity, sensitivity, and automation compatibility.[7] The Kinase-Glo® assay, for example, quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8]

Principle of the Kinase-Glo® Assay

The assay is based on the principle that as a kinase phosphorylates its substrate, ATP is consumed.[5] The Kinase-Glo® reagent is then added, which contains a thermostable luciferase that catalyzes the oxidation of luciferin in the presence of the remaining ATP, generating a luminescent signal.[5] The intensity of the light is directly proportional to the amount of ATP present and, therefore, inversely proportional to the kinase activity.[8] A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Kinase-Glo Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase RemainingATP Remaining ATP Inhibitor 6-Bromoimidazo[1,2-a]pyrazin-3-amine Inhibitor->Kinase Luciferase Luciferase (from Kinase-Glo® Reagent) RemainingATP->Luciferase Light Luminescent Signal Luciferase->Light Luciferin Luciferin Luciferin->Luciferase

Caption: Principle of the Kinase-Glo® luminescent kinase assay.

Experimental Protocol: Kinase-Glo® Assay
  • Kinase Reaction Preparation: In a 384-well plate, add 5 µL of a solution containing the kinase and its specific substrate in reaction buffer.

  • Compound Addition: Add 50 nL of 6-Bromoimidazo[1,2-a]pyrazin-3-amine at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.

  • Reaction Initiation: Add 5 µL of ATP solution to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.[9]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Assay Platform 2: Proximity-Based Immunoassay (AlphaLISA®)

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology that is highly sensitive and versatile.[10][11] It is well-suited for detecting kinase activity by quantifying the formation of the phosphorylated product.

Principle of the AlphaLISA® Assay

The AlphaLISA® kinase assay utilizes two types of beads: Donor beads and Acceptor beads.[12] One bead is conjugated to an antibody that recognizes the substrate, and the other is conjugated to an antibody that specifically recognizes the phosphorylated form of the substrate. When the kinase phosphorylates the substrate, the two antibodies bind to the same molecule, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[11]

Upon excitation with a laser at 680 nm, the Donor bead releases singlet oxygen molecules.[12] If an Acceptor bead is nearby, the singlet oxygen triggers a chemiluminescent reaction within the Acceptor bead, resulting in light emission at a specific wavelength (e.g., 615 nm).[13] The intensity of the emitted light is directly proportional to the amount of phosphorylated product and thus directly correlates with kinase activity.

AlphaLISA Principle cluster_0 Kinase Reaction & Binding cluster_1 Detection Cascade Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Biotinylated Substrate Substrate->Kinase ATP ATP ATP->Kinase DonorBead Streptavidin-Coated Donor Bead PhosphoSubstrate->DonorBead Binds Biotin AcceptorBead Anti-Phospho Antibody Acceptor Bead PhosphoSubstrate->AcceptorBead Binds Phospho-site Inhibitor 6-Bromoimidazo[1,2-a]pyrazin-3-amine Inhibitor->Kinase SingletOxygen Singlet Oxygen DonorBead->SingletOxygen Diffusion Light Light Emission (~615 nm) AcceptorBead->Light Laser Laser Excitation (680 nm) Laser->DonorBead SingletOxygen->AcceptorBead

Caption: Principle of the AlphaLISA® proximity-based kinase assay.

Experimental Protocol: AlphaLISA® Assay
  • Kinase Reaction: This step is similar to the Kinase-Glo® assay. In a 384-well plate, incubate the kinase, a biotinylated substrate, ATP, and various concentrations of 6-Bromoimidazo[1,2-a]pyrazin-3-amine.

  • Reaction Termination & Bead Addition: After the desired incubation period (e.g., 60 minutes), stop the reaction by adding a solution containing EDTA and the AlphaLISA® Acceptor beads (conjugated with the anti-phospho-substrate antibody).

  • Incubation: Incubate for a specific period (e.g., 60 minutes) at room temperature to allow for the binding of the Acceptor beads to the phosphorylated substrate.

  • Donor Bead Addition: Add the Streptavidin-coated Donor beads to the wells. These beads will bind to the biotin tag on the substrate.

  • Final Incubation: Incubate for a final period (e.g., 30 minutes) in the dark to allow the Donor beads to bind and the proximity signal to develop.

  • Signal Measurement: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: The signal is directly proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Comparative Analysis

To effectively cross-validate the results, the data from both assays should be compiled and compared. The primary metric for comparison will be the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Hypothetical Cross-Validation Data for 6-Bromoimidazo[1,2-a]pyrazin-3-amine against a Target Kinase

Assay PlatformDetection PrincipleMeasured EndpointIC50 (nM)Z'-factor
Kinase-Glo®LuminescenceATP Depletion125> 0.7
AlphaLISA®Proximity-BasedProduct Formation150> 0.8

Note: The data presented are for illustrative purposes. Actual results will vary depending on the specific kinase, substrate, and experimental conditions.

Discussion of Results

In this hypothetical example, the IC50 values obtained from both the Kinase-Glo® and AlphaLISA® assays are in close agreement (125 nM vs. 150 nM). This concordance between two orthogonal assays significantly increases the confidence that 6-Bromoimidazo[1,2-a]pyrazin-3-amine is a genuine inhibitor of the target kinase. The high Z'-factor values for both assays indicate that they are robust and suitable for HTS.[8]

Discrepancies between the two assays could arise from several factors. For instance, a compound that absorbs light at the emission wavelength of the AlphaLISA® assay could quench the signal, leading to an artificially potent IC50. Conversely, a compound that inhibits the luciferase enzyme in the Kinase-Glo® assay could lead to a false positive result (appearing as an inhibitor when it is not).[14] Cross-validation helps to identify and mitigate such assay-specific interferences.

It is also crucial to consider the transition from biochemical assays to cellular assays. While these in vitro biochemical assays are essential for initial characterization, they do not fully recapitulate the complex environment inside a cell.[15] Factors such as cell permeability, off-target effects, and the high intracellular concentration of ATP can significantly alter a compound's apparent potency.[16] Therefore, promising hits from biochemical cross-validation should always be further validated in relevant cell-based assays.[17]

Conclusion

The cross-validation of in vitro assays is a non-negotiable step in modern drug discovery. By employing orthogonal methods, such as the luminescence-based Kinase-Glo® and the proximity-based AlphaLISA® assays, researchers can build a robust and reliable data package for their compounds of interest. This approach, grounded in scientific integrity, ensures that only the most promising and well-characterized molecules, like the putative kinase inhibitor 6-Bromoimidazo[1,2-a]pyrazin-3-amine, advance through the development pipeline, ultimately increasing the probability of success.

References

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